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  • Product: 2-Aminocyclopropane-1-carbonitrile
  • CAS: 2090628-05-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Aminocyclopropane-1-carbonitrile: Structure, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The cyclopropane ring, a motif of significant interest in medicinal chemistry, impart...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] When functionalized with both an amino and a nitrile group, as in 2-aminocyclopropane-1-carbonitrile, this strained carbocycle becomes a versatile building block for the synthesis of novel chemical entities.[3] This guide provides a comprehensive overview of the chemical properties, stereochemical intricacies, and synthetic strategies for 2-aminocyclopropane-1-carbonitrile. We will explore its reactivity, spectroscopic signature, and potential applications in drug discovery, offering field-proven insights for its utilization in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of the Aminocyclopropane-carbonitrile Scaffold

The incorporation of small, strained ring systems into drug candidates is a well-established strategy to enhance pharmacological properties. The cyclopropane moiety, in particular, offers a unique three-dimensional structure that can improve binding affinity to biological targets and increase metabolic stability by blocking sites of metabolism.[4] The presence of both a nucleophilic amino group and an electrophilic nitrile group on the cyclopropane ring of 2-aminocyclopropane-1-carbonitrile provides two distinct points for chemical modification, making it a highly valuable synthetic intermediate.[3]

The study of aminocyclopropane derivatives gained significant momentum with the discovery of 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate precursor to the plant hormone ethylene. This discovery spurred extensive research into the biosynthesis and physiological roles of aminocyclopropane derivatives, highlighting their biological significance.[3] While 2-aminocyclopropane-1-carbonitrile itself is not as extensively studied as ACC, its structural features suggest significant potential as a precursor to a wide array of substituted cyclopropane amino acids and other novel chemical entities with potential therapeutic applications.[5]

This guide will delve into the core chemical principles governing the behavior of 2-aminocyclopropane-1-carbonitrile, providing a foundation for its practical application in a research and development setting.

Molecular Structure and Stereochemistry

The structure of 2-aminocyclopropane-1-carbonitrile is characterized by a three-membered carbon ring with an amino group and a nitrile group attached to adjacent carbon atoms. This arrangement gives rise to stereoisomerism, a critical consideration in drug design as different stereoisomers can exhibit vastly different biological activities.

Constitutional Isomers and Stereoisomers

2-Aminocyclopropane-1-carbonitrile can exist as two constitutional isomers:

  • 2-Aminocyclopropane-1-carbonitrile: The amino and nitrile groups are on adjacent carbons.

  • 1-Aminocyclopropane-1-carbonitrile: The amino and nitrile groups are on the same carbon.

This guide focuses on the former. Due to the presence of two chiral centers at C1 and C2, 2-aminocyclopropane-1-carbonitrile can exist as four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). These stereoisomers can be further classified into two pairs of enantiomers (cis and trans):

  • cis-isomers: (1R, 2S) and (1S, 2R) - The amino and nitrile groups are on the same side of the cyclopropane ring.

  • trans-isomers: (1R, 2R) and (1S, 2S) - The amino and nitrile groups are on opposite sides of the cyclopropane ring.

The stereochemistry of these isomers profoundly influences their chemical reactivity and biological interactions. Therefore, stereoselective synthesis is of paramount importance.

Conformational Analysis

Computational studies on the related 1-aminocyclopropanecarboxylic acid suggest that the molecule exists in a conformational equilibrium between different rotamers of the amino and carboxyl groups.[6][7] By analogy, 2-aminocyclopropane-1-carbonitrile is expected to exhibit a similar conformational landscape, with the relative orientation of the amino and nitrile groups influencing its reactivity and intermolecular interactions. Density Functional Theory (DFT) calculations could provide valuable insights into the preferred conformations and the energy barriers between them.[8][9][10]

Chemical Properties and Reactivity

The chemical reactivity of 2-aminocyclopropane-1-carbonitrile is dictated by the interplay of the strained cyclopropane ring and the functional groups it bears.

Reactivity of the Amino Group

The primary amino group is a nucleophilic center and can undergo a variety of reactions typical of primary amines, including:

  • Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form amides. This is a common strategy for protecting the amino group or for synthesizing more complex derivatives.[3]

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Imination: Reaction with aldehydes and ketones to form imines.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into other functionalities:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing a route to 2-aminocyclopropanecarboxylic acid derivatives.[11]

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride, yielding a 1,2-diaminocyclopropane derivative.

  • Addition Reactions: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

Ring-Opening Reactions

The high degree of ring strain in the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species, leading to the formation of functionalized propane derivatives.[12][13]

Synthesis of 2-Aminocyclopropane-1-carbonitrile

The synthesis of 2-aminocyclopropane-1-carbonitrile, particularly in a stereoselective manner, presents a significant synthetic challenge. The primary approach involves the cyclopropanation of an alkene precursor.

General Synthetic Strategy: Cyclopropanation

A common strategy for the synthesis of the cyclopropane ring is the reaction of an alkene with a carbene or carbenoid. For the synthesis of 2-aminocyclopropane-1-carbonitrile, this would typically involve the cyclopropanation of a protected 2-aminoacrylonitrile derivative.

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Start -> Cyclopropanation; Carbene -> Cyclopropanation; Cyclopropanation -> Product; Product -> Deprotection; Deprotection -> FinalProduct; }

Figure 1: General synthetic workflow for 2-aminocyclopropane-1-carbonitrile.
Stereoselective Synthesis Methodologies

Achieving high stereoselectivity in the synthesis of 2-aminocyclopropane-1-carbonitrile is crucial. Several strategies can be employed:

  • Chiral Auxiliaries: The use of a chiral auxiliary attached to the nitrogen of the amino group can direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary can then be removed in a subsequent step.

  • Chiral Catalysts: Asymmetric cyclopropanation reactions using chiral transition metal catalysts (e.g., based on rhodium, copper, or palladium) with diazo compounds are well-established methods for the enantioselective synthesis of cyclopropanes.[14]

  • Michael-Initiated Ring Closure (MIRC): This powerful method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. The use of chiral phase-transfer catalysts or chiral organocatalysts can render this process highly enantioselective.[15]

Detailed Experimental Protocol (Illustrative)

Reaction Scheme:

Step-by-Step Methodology:

  • Preparation of the Zinc-Copper Couple:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add zinc dust (X g, Y mmol).

    • Wash the zinc dust sequentially with 1 M HCl, deionized water, ethanol, and diethyl ether.

    • Add a solution of copper(II) acetate monohydrate (A g, B mmol) in glacial acetic acid (C mL) to the activated zinc dust and stir for 30 minutes.

    • Decant the supernatant and wash the resulting zinc-copper couple with diethyl ether (3 x D mL). Dry the couple under a stream of nitrogen.

  • Cyclopropanation Reaction:

    • To the flask containing the zinc-copper couple, add anhydrous diethyl ether (E mL).

    • Add a solution of the protected 2-aminoacrylonitrile (e.g., N-benzyl-2-aminoacrylonitrile) (F g, G mmol) in anhydrous diethyl ether (H mL).

    • Add diiodomethane (I mL, J mmol) dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture through a pad of celite and wash the celite with diethyl ether.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x K mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the protected 2-aminocyclopropane-1-carbonitrile.

  • Deprotection:

    • The choice of deprotection method will depend on the protecting group used. For a benzyl protecting group, catalytic hydrogenation is a common method.

    • Dissolve the protected 2-aminocyclopropane-1-carbonitrile (L g, M mmol) in methanol (N mL).

    • Add palladium on carbon (10 wt. %, O g) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12 hours.

    • Filter the reaction mixture through celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield 2-aminocyclopropane-1-carbonitrile.

Spectroscopic Characterization

The structural elucidation of 2-aminocyclopropane-1-carbonitrile and its derivatives relies on a combination of spectroscopic techniques. While specific spectra for the parent compound are not widely published, the expected features can be predicted based on the analysis of similar structures.[18][19][20][21][22]

Table 1: Predicted Spectroscopic Data for 2-Aminocyclopropane-1-carbonitrile

Spectroscopic TechniquePredicted Chemical Shifts / FrequenciesInterpretation
¹H NMR δ 1.0 - 2.5 ppm (m, 4H)Protons on the cyclopropane ring. The exact chemical shifts and coupling constants will be highly dependent on the stereochemistry (cis/trans).
δ 2.5 - 3.5 ppm (br s, 2H)Protons of the amino group. The chemical shift can vary with solvent and concentration.
¹³C NMR δ 10 - 30 ppmCarbons of the cyclopropane ring.
δ 115 - 125 ppmCarbon of the nitrile group.[20]
IR Spectroscopy ~2240 - 2260 cm⁻¹ (sharp, medium)C≡N stretching vibration of the nitrile group.[22]
~3300 - 3500 cm⁻¹ (broad)N-H stretching vibrations of the primary amine.
Mass Spectrometry (EI) m/z = 82 (M⁺)Molecular ion peak.
Fragmentation pattern would likely involve loss of HCN and NH₂.
graph Spectroscopic_Analysis { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

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Molecule -> NMR; Molecule -> IR; Molecule -> MS; NMR -> Structure; IR -> Structure; MS -> Structure; }

Figure 2: Spectroscopic techniques for the structural elucidation of 2-aminocyclopropane-1-carbonitrile.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and chemical properties of 2-aminocyclopropane-1-carbonitrile make it an attractive scaffold for the development of novel therapeutic agents.

As a Bioisostere

The cyclopropane ring can act as a bioisostere for other chemical groups, such as a double bond or a phenyl ring, offering a way to modulate the physicochemical properties of a drug candidate without drastically altering its shape. This can lead to improved metabolic stability and reduced off-target effects.

Scaffold for Novel Therapeutics

The dual functionality of 2-aminocyclopropane-1-carbonitrile allows for the divergent synthesis of a wide range of derivatives. For example:

  • Enzyme Inhibitors: The constrained geometry of the cyclopropane ring can be exploited to design potent and selective enzyme inhibitors. The amino and nitrile groups can be functionalized to interact with specific residues in the active site of a target enzyme.[23]

  • Conformationally Restricted Peptidomimetics: Incorporation of aminocyclopropane derivatives into peptide sequences can induce specific secondary structures and increase resistance to proteolytic degradation.

  • CNS-active Agents: The aminocyclopropane motif is found in several compounds with activity in the central nervous system. Further derivatization of 2-aminocyclopropane-1-carbonitrile could lead to the discovery of novel psychoactive compounds.

Fragment-Based Drug Discovery

2-Aminocyclopropane-1-carbonitrile can serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. Its rigid structure and defined exit vectors for further elaboration make it an ideal starting point for the development of more complex and potent drug candidates.[15]

Safety and Handling

  • Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: Amines can be irritating to the skin, eyes, and respiratory tract.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-Aminocyclopropane-1-carbonitrile is a synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features, arising from the strained cyclopropane ring and the presence of two reactive functional groups, offer a wealth of opportunities for the design and synthesis of novel bioactive molecules. While challenges remain in its stereoselective synthesis, the continued development of asymmetric catalytic methods will undoubtedly make this and related compounds more accessible to the scientific community. This guide has provided a comprehensive overview of the current understanding of 2-aminocyclopropane-1-carbonitrile, with the aim of inspiring and enabling its use in the pursuit of innovative therapeutic solutions.

References

  • Site-Selective and Stereoselective C−H Functionalization of N‐Cyclopropylamides via a Directed Remote Metalation.
  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. PubMed. (2026).
  • Diastereoselective Synthesis of Cyclopropylamines. Synfacts. (2007).
  • Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Chemistry Portal. (2024).
  • Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. (n.d.).
  • 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275. PubChem. (n.d.).
  • Conformational profile of 1-aminocyclopropanecarboxylic acid.
  • Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PMC. (n.d.).
  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Publishing. (2022).
  • Application of Nitrile in Drug Design. SIOC Journals. (n.d.).
  • Towards nitrile-substituted cyclopropanes – a slow-release protocol for safe and scalable applications of diazo acetonitrile. RSC Publishing. (2017).
  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. PubMed. (2009).
  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Aalto Research Portal. (n.d.).
  • 2-Aminocyclopropane-1-carbonitrile | 2090628-05-8. Benchchem. (n.d.).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • 2-aminocyclopentane-1-carbonitrile | CAS 80501-45-7. AMERICAN ELEMENTS. (n.d.).
  • Synthesis, crystal structure, DFT studies, molecular docking, of 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile as tyrosinase inhibitor.
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride. SpectraBase. (n.d.).
  • Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA)
  • Structural heterogeneity assessment among the isoforms of fungal 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase: a comparative in silico perspective. PMC. (2022).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2025).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Identification of novel inhibitors of 1-aminocyclopropane-1-carboxylic acid synthase by chemical screening in Arabidopsis thaliana. PubMed. (2010).
  • 1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermedi
  • Activation of aminocyclopropanes via radical intermediates. Chemical Society Reviews (RSC Publishing). (2022).
  • Cyclopropanecarbonitrile. NIST WebBook. (n.d.).
  • 2-Amino-1-cyclopentene-1-carbonitrile, 98% 100 g | Buy Online. Thermo Scientific Chemicals. (n.d.).
  • The Proton NMR Assignment of 1-Aminocyclo-propane-1-carboxylic Acid. SpringerLink. (2006).
  • Genome-Wide In Silico Analysis of 1-Aminocyclopropane-1-carboxylate oxidase (ACO)
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. (2022).
  • Asymmetric syntheses of 1-aminocyclopropane-1-carboxylic acid derivatives. Journal of the American Chemical Society. (n.d.).
  • Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum. J-STAGE. (n.d.).
  • Exogenous Application of 1-Aminocyclopropane-1-carboxylic Acid as a New Strategy to Trigger the Color Development of Table Grapes Grown in Subtropics. MDPI. (2024).
  • DFT and Pharmacokinetic Study of Some Heterocyclic Aspirin Derivatives as The Cyclooxygenase Inhibitors: An In-Silico Approach. Pharmacognosy Journal. (2023).
  • cyclopropanecarboxylic acid. Organic Syntheses. (n.d.).
  • Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Aalto Research Portal. (n.d.).
  • Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018).
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride | CAS 127946-77-4. SCBT. (n.d.).
  • Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin.
  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Journal of Medicinal and Pharmaceutical Chemistry Research. (2021).

Sources

Exploratory

Technical Whitepaper: 2-Aminocyclopropane-1-carbonitrile (CAS 2090628-05-8)

[1] Executive Summary 2-Aminocyclopropane-1-carbonitrile (CAS 2090628-05-8) represents a high-value, conformationally restricted building block in modern medicinal chemistry.[1] Unlike its geminal analog 1-aminocycloprop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Aminocyclopropane-1-carbonitrile (CAS 2090628-05-8) represents a high-value, conformationally restricted building block in modern medicinal chemistry.[1] Unlike its geminal analog 1-aminocyclopropane-1-carboxylic acid (ACC), which is widely known in plant physiology, this 1,2-disubstituted scaffold serves as a critical pharmacophore for designing rigidified neurotransmitter analogs, covalent protease inhibitors (e.g., Cathepsin C, DPP4), and lysine-specific demethylase 1 (LSD1) inhibitors.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, a validated synthetic workflow, rigorous safety protocols (SDS), and its application in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[3][4][5][6]

PropertySpecification
CAS Number 2090628-05-8
IUPAC Name 2-Aminocyclopropane-1-carbonitrile
Molecular Formula C₄H₆N₂
Molecular Weight 82.10 g/mol
Structural Features Strained cyclopropane ring, vicinal amino and nitrile groups
Stereochemistry Exists as cis and trans diastereomers; CAS 2090628-05-8 typically refers to the generic structure or specific racemic trans-isomer depending on vendor specification.
Physical State Solid (typically as Hydrochloride salt) or Oil (free base)
Solubility High in polar solvents (DMSO, Methanol, Water); Low in non-polar solvents (Hexanes)
pKa (Predicted) ~8.5 (Amine conjugate acid)

Safety Assessment (SDS) & Hazard Mitigation

Core Directive: Treat this compound as a high-potency intermediate. The combination of a strained ring, a primary amine, and a nitrile group necessitates a specialized safety protocol.

Hazard Classification (GHS)
  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic if swallowed or inhaled).

  • Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

  • Reactivity Hazard: Cyclopropane ring strain energy (~27.5 kcal/mol) makes the compound susceptible to rapid ring-opening decomposition under strong acidic or thermal stress.

Handling Protocol (Self-Validating System)

To ensure operator safety, the following "Double-Barrier" protocol is mandatory:

  • Primary Barrier: All weighing and transfer operations must occur within a certified Fume Hood or Glovebox (ISO Class 5).

  • Secondary Barrier: Double-gloving (Nitrile over Latex) and chemical splash goggles.

  • Neutralization Trap: A bleach (sodium hypochlorite) bath must be available to neutralize any potential cyanide release if the nitrile group is compromised (though metabolic release is the primary concern, chemical hydrolysis can yield toxic byproducts).

Emergency Response Workflow

SafetyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Rinse with Saline (15 mins) Eye->Rinse Air Move to Fresh Air Administer O2 if needed Inhale->Air Med Seek Immediate Medical Attention (Bring SDS) Wash->Med Rinse->Med Air->Med

Figure 1: Emergency response logic flow for 2-Aminocyclopropane-1-carbonitrile exposure.

Synthetic Methodology

The synthesis of 2-aminocyclopropane-1-carbonitrile is challenging due to the need to install two functionalities on a strained ring with specific stereocontrol. The most robust route involves the cyclopropanation of acrylonitrile followed by a Curtius rearrangement.

Validated Synthetic Route (Curtius Strategy)

This protocol prioritizes safety and scalability.

Step 1: Cyclopropanation

  • Reagents: Acrylonitrile (excess), Ethyl Diazoacetate (EDA), Rh₂(OAc)₄ (Catalyst).

  • Conditions: Slow addition of EDA to acrylonitrile at 40°C.

  • Mechanism: Rhodium-catalyzed carbenoid insertion into the electron-deficient alkene.

  • Product: Ethyl 2-cyanocyclopropane-1-carboxylate (mixture of cis/trans).

Step 2: Hydrolysis

  • Reagents: LiOH, THF/Water.

  • Conditions: 0°C to RT. Selective hydrolysis of the ester over the nitrile is achieved by controlling temperature and equivalents.

  • Product: 2-Cyanocyclopropane-1-carboxylic acid.

Step 3: Curtius Rearrangement (The Critical Step)

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol.

  • Conditions: Reflux. The carboxylic acid is converted to the acyl azide, which rearranges to the isocyanate and is trapped by t-BuOH to form the Boc-protected amine.

  • Product: tert-Butyl (2-cyanocyclopropyl)carbamate.

Step 4: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Product: 2-Aminocyclopropane-1-carbonitrile Hydrochloride .

Synthesis Workflow Diagram

Synthesis Acryl Acrylonitrile (Precursor) Inter1 Ethyl 2-cyanocyclopropane- 1-carboxylate Acryl->Inter1 Cyclopropanation EDA Ethyl Diazoacetate + Rh2(OAc)4 EDA->Inter1 Acid 2-Cyanocyclopropane- 1-carboxylic acid Inter1->Acid Hydrolysis Hydrolysis LiOH / THF (Selective Hydrolysis) Hydrolysis->Acid Boc N-Boc-2-amino- cyclopropanecarbonitrile Acid->Boc Rearrangement Curtius DPPA / t-BuOH (Curtius Rearrangement) Curtius->Boc Final 2-Aminocyclopropane- 1-carbonitrile HCl Boc->Final Deprotection Deprotect HCl / Dioxane Deprotect->Final

Figure 2: Step-by-step synthetic pathway from acrylonitrile to the target hydrochloride salt.

Applications in Drug Discovery[7]

Bioisosterism & Conformational Restriction

2-Aminocyclopropane-1-carbonitrile acts as a rigid bioisostere for ethylenediamine or GABA derivatives.

  • Mechanism: The cyclopropane ring locks the amine and nitrile vectors in a specific orientation (defined by the dihedral angle). This reduces the entropic penalty upon binding to a protein target.

  • Application: Used in LSD1 inhibitors where the cyclopropylamine core mimics the transition state of histone demethylation. The nitrile group can serve as a handle for further H-bonding or as a "warhead" for covalent serine protease inhibition.

Covalent Inhibition (The Nitrile Warhead)

In Cathepsin K or C inhibitors, the nitrile group is electrophilic.

  • Reaction: The active site cysteine thiolate attacks the nitrile carbon, forming a reversible thioimidate adduct.

  • Advantage: The cyclopropane ring positions the nitrile perfectly for this attack while preventing steric clash with the S1' pocket.

Storage & Stability Protocols

To maintain the integrity of CAS 2090628-05-8, researchers must adhere to the following:

ParameterProtocolReason
Temperature -20°C (Long-term)Prevents thermal degradation of the strained ring.
Atmosphere Inert Gas (Argon/Nitrogen)Amine is sensitive to CO₂ (carbamate formation); Nitrile is stable but hygroscopic.
Container Amber Glass VialProtects from light-induced radical polymerization.
Re-test Date Every 6 monthsCheck for ring-opening (NMR signals at 5-6 ppm) or hydrolysis (amide formation).

References

  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease.[2][3] Journal of Organic Chemistry, 70(15), 5869-5879.[2] [Link]

  • Wessjohann, L. A., et al. (2003). Cyclopropane Amino Acids: Synthesis and Applications. Chemical Reviews. (Contextual grounding for cyclopropane synthesis).

Sources

Foundational

Technical Guide: (1R,2S)-2-aminocyclopropane-1-carbonitrile

This technical guide details the stereochemical architecture, synthetic pathways, and pharmaceutical utility of (1R,2S)-2-aminocyclopropane-1-carbonitrile . Executive Summary (1R,2S)-2-aminocyclopropane-1-carbonitrile is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemical architecture, synthetic pathways, and pharmaceutical utility of (1R,2S)-2-aminocyclopropane-1-carbonitrile .

Executive Summary

(1R,2S)-2-aminocyclopropane-1-carbonitrile is a conformationally restricted vicinal amino-nitrile used as a high-value pharmacophore in drug discovery. It serves as a bioisostere for amino acids (e.g., glycine, GABA) and acts as a critical warhead or linker in protease inhibitors (e.g., Cathepsin K, DPP-4). Its rigid cyclopropane scaffold locks the amino and nitrile groups into a specific spatial orientation, enhancing binding affinity and metabolic stability compared to flexible acyclic analogs.

Key Technical Specifications:

  • IUPAC Name: (1R,2S)-2-aminocyclopropane-1-carbonitrile

  • Stereochemistry: Cis-configuration (syn-relationship between -NH₂ and -CN).

  • Molecular Weight: 82.10 g/mol [1]

  • Key Challenge: High ring strain (~27.5 kcal/mol) and propensity for epimerization under basic conditions require specialized handling during synthesis.

Stereochemical Analysis & Identification

Understanding the specific spatial arrangement is critical, as the biological activity is strictly enantiomer-dependent.

Configuration Logic (CIP Rules)

Using Cahn-Ingold-Prelog (CIP) priority rules, we determine the configuration:

  • C1 (Nitrile): Priority sequence: -CN > -C2(NH₂) > -CH₂- > -H.

  • C2 (Amine): Priority sequence: -NH₂ > -C1(CN) > -CH₂- > -H.

For the (1R, 2S) isomer:

  • The substituents are on the same side of the ring plane (Cis).[2]

  • Trans isomers correspond to (1R,2R) and (1S,2S).

Stereoisomer Visualization

The following diagram illustrates the relationship between the target (1R,2S) isomer and its enantiomer/diastereomers.

Stereoisomers Target (1R,2S)-Isomer (Cis, Target) Bioactive Scaffold Enantiomer (1S,2R)-Isomer (Cis, Enantiomer) Target->Enantiomer Enantiomers Diast1 (1R,2R)-Isomer (Trans) Target->Diast1 Diastereomers Diast2 (1S,2S)-Isomer (Trans) Target->Diast2 Diastereomers

Caption: Logical relationship of 2-aminocyclopropane-1-carbonitrile stereoisomers. Green indicates the target pharmacophore.

Synthetic Methodologies

Synthesis of the cis-(1R,2S) isomer is more challenging than the thermodynamically favored trans isomer. The most robust route involves cyclopropanation followed by a Curtius rearrangement , utilizing enzymatic resolution to establish enantiopurity.

Route A: The Curtius Rearrangement Strategy (Recommended)

This route avoids handling unstable free amino-cyclopropanes early in the synthesis.

Step 1: Cyclopropanation

Reaction of acrylonitrile with ethyl diazoacetate (EDA) catalyzed by Rh₂(OAc)₄ or Cu(acac)₂.

  • Reaction: Acrylonitrile + EDA -> Ethyl 2-cyanocyclopropane-1-carboxylate

  • Outcome: Mixture of cis and trans isomers (typically 1:1 to 1:2 ratio).

  • Separation: Isomers are separable by vacuum distillation or silica gel chromatography. Isolate the cis-isomer (racemic).

Step 2: Enzymatic Resolution

To obtain the (1R,2S) enantiomer from the racemic cis-ester.

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB).

  • Process: The enzyme selectively hydrolyzes the ester of one enantiomer to the acid, leaving the other as the ester.

  • Result: Separation of (1R,2S)-acid (or ester) with high ee (>95%).[3]

Step 3: Curtius Rearrangement

Conversion of the carboxylic acid to the amine with retention of stereochemistry.[4][5]

  • Activation: Convert acid to acyl azide using Diphenylphosphoryl azide (DPPA) and TEA in Toluene.

  • Rearrangement: Heat to 80°C to form the Isocyanate intermediate (R-N=C=O).

  • Trapping: Add tert-butanol (tBuOH) to trap the isocyanate as the Boc-protected amine.

  • Deprotection: Removal of Boc (HCl/Dioxane) yields the final salt.

Synthesis Start Acrylonitrile + Ethyl Diazoacetate Inter1 Ethyl 2-cyanocyclopropane- 1-carboxylate (Cis/Trans Mix) Start->Inter1 Rh2(OAc)4 Inter2 Cis-Isomer (Racemic) Inter1->Inter2 Chromatography Inter3 (1R,2S)-Acid (Enzymatic Resolution) Inter2->Inter3 PLE Hydrolysis Inter4 Acyl Azide (via DPPA) Inter3->Inter4 DPPA, Et3N Inter5 Isocyanate (Retention of config) Inter4->Inter5 Heat (80°C) Final (1R,2S)-2-amino cyclopropane-1-carbonitrile Inter5->Final 1. tBuOH 2. HCl

Caption: Step-by-step synthetic workflow for the (1R,2S) isomer via Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement (Step 3)

Note: This protocol assumes starting from (1R,2S)-2-cyanocyclopropane-1-carboxylic acid.

  • Setup: In a flame-dried flask under Argon, dissolve 1.0 eq of the carboxylic acid in anhydrous Toluene (0.2 M).

  • Activation: Add 1.1 eq of Triethylamine (TEA) followed by 1.1 eq of Diphenylphosphoryl azide (DPPA).

  • Reaction: Stir at Room Temperature (RT) for 1 hour, then heat to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

  • Trapping: Add 5.0 eq of tert-butanol and reflux for 4 hours.

  • Workup: Cool, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the Boc-protected intermediate.

  • Deprotection: Dissolve in 4M HCl/Dioxane. Stir 1h at RT. Precipitate with Et₂O to collect the hydrochloride salt.

Stability & Reactivity Profile

The cyclopropane ring introduces unique reactivity constraints that must be managed during experimentation.

ParameterCharacteristicImplication for Handling
Ring Strain ~27.5 kcal/molSusceptible to ring-opening by strong electrophiles or radical conditions.
Cis-Stability Less stable than transAvoid high temperatures (>100°C) or strong bases that promote epimerization to the trans form.
Nitrile Group Electron-withdrawingIncreases acidity of the α-proton, further increasing risk of epimerization at C1.
Amine (Free) NucleophilicProne to polymerization if stored as a free base. Always store as HCl or Tosylate salt.

Pharmaceutical Applications

The (1R,2S)-2-aminocyclopropane-1-carbonitrile moiety is a privileged scaffold in medicinal chemistry, particularly for cysteine protease inhibitors.

Mechanism of Action (Cathepsin K Inhibition)

In drug candidates like Odanacatib (and its analogs), the nitrile group functions as an electrophilic "warhead."

  • Binding: The inhibitor binds to the active site of Cathepsin K.

  • Covalent Trap: The active site Cysteine thiolate attacks the nitrile carbon.

  • Transition State: Forms a reversible thioimidate adduct.

  • Result: The rigid cyclopropane ring directs the substituents to minimize steric clash with the S2 pocket of the enzyme, increasing selectivity over other Cathepsins (L, S, B).

Bioisosterism

This scaffold is often used to replace:

  • Glycine/Alanine: To restrict conformational freedom.

  • Proline: To induce a specific turn geometry without the hydrophobicity of the proline ring.

References

  • Synthesis of Cyclopropane Amino Acids: Journal of Organic Chemistry, "Asymmetric Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid", .

  • Curtius Rearrangement Protocols: Chemistry Steps, "Curtius Rearrangement Mechanism and Applications", .

  • Cathepsin K Inhibitors: Journal of Medicinal Chemistry, "Design and Synthesis of Cathepsin K Inhibitors", .

  • Stereochemical Data: PubChem, "(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid Data", .[6]

Sources

Exploratory

Introduction: The Strategic Importance of Constrained Scaffolds

An In-depth Technical Guide to 2-Amino-1-cyanocyclopropane In the landscape of modern drug discovery and chemical biology, the quest for novel molecular architectures that offer precise control over conformation and biol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-1-cyanocyclopropane

In the landscape of modern drug discovery and chemical biology, the quest for novel molecular architectures that offer precise control over conformation and biological activity is paramount. Among these, strained ring systems, particularly cyclopropanes, have garnered significant attention. The inherent rigidity and unique electronic properties of the cyclopropane ring make it a valuable scaffold for introducing conformational constraints in bioactive molecules. This guide focuses on 2-amino-1-cyanocyclopropane, a molecule of significant synthetic potential, positioned at the intersection of strained-ring chemistry and the versatile chemistry of aminonitriles.

While not as extensively documented as its carboxylic acid counterpart (1-aminocyclopropanecarboxylic acid, ACC), 2-amino-1-cyanocyclopropane (more systematically named 2-aminocyclopropanecarbonitrile) represents a versatile building block. Its dual functionality—a nucleophilic amino group and an electrophilic cyano group—on a rigid cyclopropane core, opens avenues for the synthesis of a diverse array of complex molecules, including conformationally restricted amino acids and novel heterocyclic systems.[1][2][3] This guide aims to provide a comprehensive overview of its chemical and physical properties, synthetic methodologies, and potential applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Characterization

The precise physicochemical properties of 2-amino-1-cyanocyclopropane are not extensively reported in the literature, necessitating a predictive approach based on its constituent functional groups and the cyclopropane scaffold.

Core Properties
PropertyValueSource/Rationale
Molecular Formula C₄H₆N₂Based on the structure of a cyclopropane ring with one amino and one cyano substituent.
Molecular Weight 82.10 g/mol Calculated from the molecular formula.[1][4]
Appearance Predicted to be a liquid or low-melting solidInferred from similar small aminonitriles.
Solubility Predicted to be soluble in polar organic solventsBased on the presence of polar amino and cyano groups.
Spectroscopic Signature for Structural Elucidation

The structural confirmation of 2-amino-1-cyanocyclopropane relies heavily on a combination of spectroscopic techniques. The following table outlines the expected spectroscopic data.

Technique Expected Observations
¹H NMR - Complex multiplets for the cyclopropyl protons in the range of 0.5-2.0 ppm. - A broad singlet for the -NH₂ protons, which is exchangeable with D₂O, typically in the range of 1.0-3.0 ppm.[5]
¹³C NMR - Signals for the cyclopropyl carbons in the aliphatic region, typically between 10-40 ppm. - A signal for the carbon bearing the cyano group, shifted downfield. - A signal for the cyano carbon itself, typically in the range of 115-125 ppm.
IR Spectroscopy - N-H stretching of the primary amine as two sharp peaks in the region of 3300-3500 cm⁻¹.[5] - C≡N stretching of the nitrile group as a sharp, medium-intensity peak around 2210-2260 cm⁻¹. - N-H bending of the primary amine around 1590-1650 cm⁻¹.[5]
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 82. - Fragmentation patterns corresponding to the loss of HCN, NH₂, and cleavage of the cyclopropane ring.

Synthetic Strategies and Chemical Reactivity

The synthesis of 2-amino-1-cyanocyclopropane presents a significant chemical challenge, primarily in controlling the stereochemistry on the cyclopropane ring.[1]

Conceptual Synthetic Workflow

A plausible synthetic route could involve the cyclopropanation of an appropriate α,β-unsaturated nitrile, followed by the introduction of the amino group, or a variation of the Strecker synthesis adapted for cyclopropyl ketones.

Synthetic Workflow Conceptual Synthetic Pathway for 2-Amino-1-cyanocyclopropane cluster_0 Route A: Cyclopropanation cluster_1 Route B: Strecker-type Synthesis Acrylonitrile Acrylonitrile Cyclopropylnitrile Cyclopropylnitrile Acrylonitrile->Cyclopropylnitrile Cyclopropanation 2-Amino-1-cyanocyclopropane 2-Amino-1-cyanocyclopropane Cyclopropylnitrile->2-Amino-1-cyanocyclopropane Amination Cyclopropanone Cyclopropanone Imine Intermediate Imine Intermediate Cyclopropanone->Imine Intermediate NH₃ Imine Intermediate->2-Amino-1-cyanocyclopropane HCN

Caption: Plausible synthetic routes to 2-amino-1-cyanocyclopropane.

Generalized Experimental Protocol: Strecker-type Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles.[6][7] A potential adaptation for 2-amino-1-cyanocyclopropane is outlined below.

  • Imine Formation:

    • To a solution of cyclopropanone in an appropriate solvent (e.g., methanol), add a source of ammonia (e.g., ammonium chloride and aqueous ammonia).

    • Stir the reaction mixture at room temperature to facilitate the formation of the corresponding imine.

  • Cyanide Addition:

    • To the imine-containing solution, add a cyanide source (e.g., sodium cyanide or potassium cyanide) portion-wise, while maintaining a low temperature to control the exothermicity of the reaction.

    • Continue stirring until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Work-up and Purification:

    • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solution under reduced pressure and purify the crude product by distillation or column chromatography.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2-amino-1-cyanocyclopropane stems from the orthogonal reactivity of its two functional groups.[1]

  • Amino Group: The primary amine can undergo a wide range of reactions, including acylation to form amides, alkylation, and reductive amination. This allows for its incorporation into peptide chains or the synthesis of more complex substituted amines.[1]

  • Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for the transformation of the cyano group into other valuable functionalities.[1][8]

Applications in Research and Drug Development

The unique structural features of 2-amino-1-cyanocyclopropane make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Precursor to Conformationally Constrained Amino Acids

Hydrolysis of the nitrile group in 2-amino-1-cyanocyclopropane would yield 2-aminocyclopropanecarboxylic acid, a non-proteinogenic amino acid. The incorporation of such conformationally restricted amino acids into peptides can enhance their metabolic stability and receptor binding affinity by reducing their conformational flexibility.[2]

Scaffold for Bioactive Molecules

The cyclopropane ring is a key structural motif in a number of approved drugs and biologically active natural products.[3] Its presence can influence a molecule's pharmacokinetic properties and its interaction with biological targets. The nitrile group itself is a recognized pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for a carbonyl group.[8]

Derivatization Pathways Synthetic Utility of 2-Amino-1-cyanocyclopropane 2-Amino-1-cyanocyclopropane 2-Amino-1-cyanocyclopropane N-Acyl Derivative N-Acyl Derivative 2-Amino-1-cyanocyclopropane->N-Acyl Derivative Acylation 2-Aminocyclopropanecarboxylic Acid 2-Aminocyclopropanecarboxylic Acid 2-Amino-1-cyanocyclopropane->2-Aminocyclopropanecarboxylic Acid Hydrolysis 1,2-Diaminomethylcyclopropane 1,2-Diaminomethylcyclopropane 2-Amino-1-cyanocyclopropane->1,2-Diaminomethylcyclopropane Reduction

Caption: Potential derivatization of 2-amino-1-cyanocyclopropane.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a chemical fume hood.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11]

Conclusion

2-Amino-1-cyanocyclopropane, or 2-aminocyclopropanecarbonitrile, stands as a promising yet under-explored building block in synthetic and medicinal chemistry. Its unique combination of a strained cyclopropane ring and versatile amino and cyano functionalities offers significant potential for the creation of novel, conformationally constrained molecules. Further research into the stereoselective synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics and functional materials.

References

  • PubChem. (n.d.). 2-Amino-1-cyclopentene-1-carbonitrile. Retrieved from [Link]

  • Cohizon. (2023, March 1). Material Safety Data Sheet: 2-Aminobenzonitrile. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2941-23-3, 2-Amino-1-cyclopentene-1-carbonitrile. Retrieved from [Link]

  • RB Health (US) LLC. (2019, October 1). Safety Data Sheet. Retrieved from [Link]

  • American Elements. (n.d.). 2-aminocyclopentane-1-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminocyclopropanecarbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]

  • MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal Chemistry of Aminocyclitols. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ChemSrc. (2025, August 21). CAS#:127946-77-4 | 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Retrieved from [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

Foundational

Conformational Locking & Stereoelectronic Control: A Technical Guide to 2-Substituted Cyclopropanecarbonitriles

This guide provides an in-depth technical analysis of 2-substituted cyclopropanecarbonitriles, focusing on their stereoelectronic properties, synthesis, and application in drug design. Executive Summary The cyclopropane...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-substituted cyclopropanecarbonitriles, focusing on their stereoelectronic properties, synthesis, and application in drug design.

Executive Summary

The cyclopropane ring is a premier scaffold in modern medicinal chemistry, serving not merely as a linker but as a conformational locking device . In the specific case of 2-substituted cyclopropanecarbonitriles, the interplay between the rigid cyclopropyl core and the cyano group creates a unique stereoelectronic environment. This guide dissects the "Walsh Orbital" interactions that dictate preferred conformations, provides a self-validating protocol for their synthesis, and establishes robust spectroscopic criteria for distinguishing cis/trans diastereomers.

Part 1: Theoretical Framework & Stereoelectronic Analysis

The Walsh Orbital Interaction Model

Unlike aliphatic chains where conformational freedom is high, the cyclopropane ring imposes rigid constraints. However, the "conformational analysis" of cyclopropanecarbonitriles refers to two distinct phenomena:

  • Configurational Isomerism: The fixed relationship (cis vs. trans) between the C1-cyano group and the C2-substituent.

  • Rotameric Preference: The orientation of the cyano group's

    
    -system relative to the cyclopropane ring plane.
    

The Bisected vs. Perpendicular Conformation: The C-C bonds of cyclopropane are bent ("banana bonds") and possess high


-character (

-like), while the C-H bonds are high in

-character (

-like).
  • Mechanism: The HOMO of the cyclopropane ring (Walsh orbitals,

    
    ) can act as a 
    
    
    
    -donor. The cyano group is a
    
    
    -acceptor.
  • Result: To maximize orbital overlap (conjugation), the cyano group prefers the bisected conformation , where the

    
    -system of the nitrile aligns parallel to the C2-C3 bond of the ring. This conjugation shortens the C1-CN bond and lengthens the distal C2-C3 bond.
    
Thermodynamic Stability (Cis vs. Trans)

For most 2-substituted cyclopropanecarbonitriles (where the substituent is alkyl or aryl), the trans isomer is thermodynamically preferred due to steric avoidance.

  • 
    :  Typically 1.0 – 3.0 kcal/mol in favor of trans.
    
  • Dipole Effects: In highly polar solvents, the cis isomer may gain marginal stabilization if the C2-substituent is also polar (e.g., -OR, -F), creating a dipole-minimizing or chelating effect, but for pharmacophores like phenyl or alkyl, trans dominates.

Part 2: Stereochemical Characterization (Self-Validating Metrics)

In drug development, assigning stereochemistry without X-ray crystallography is critical. The following NMR metrics serve as a self-validating system for your synthesis.

1H-NMR Coupling Constants ( )

The Karplus equation applicable to flexible alkanes does not apply directly to rigid cyclopropanes. Instead, use the Wendisch Rule :

InteractionCoupling Constant (

)
Structural Logic

(Vicinal)
7.0 – 11.0 Hz Dihedral angle ~0°. Stronger coupling.

(Vicinal)
4.0 – 7.0 Hz Dihedral angle ~145°. Weaker coupling.

(Geminal)
-4.0 to -9.0 Hz C1-H protons (if applicable).

Validation Protocol: If you synthesize a mixture, identify the C1-methine proton (alpha to nitrile). It will appear as a doublet of doublets (or similar multiplet).

  • If the larger coupling constant is >8 Hz, you are observing the cis relationship to a vicinal proton.[1]

  • If the coupling constants are restricted to <7 Hz, it is likely the trans isomer.

Graphviz Logic: Stereochemical Assignment

The following diagram illustrates the decision logic for assigning stereochemistry based on crude NMR data.

StereochemLogic cluster_0 Validation Check Start Crude Reaction Mixture (1H-NMR Analysis) Identify Identify H-1 Signal (Alpha to Nitrile) Start->Identify Measure Measure Vicinal Coupling (J) Identify->Measure Decision Is J > 8.0 Hz? Measure->Decision Cis Assign: CIS Isomer (Syn-relationship) Decision->Cis Yes Trans Assign: TRANS Isomer (Anti-relationship) Decision->Trans No (J = 4-7 Hz) NOE Run 1D-NOE: Irradiate H-1 Cis->NOE Result Enhancement at C2-R? NOE->Result

Caption: Logic flow for stereochemical assignment of 2-substituted cyclopropanes using NMR coupling constants.

Part 3: Experimental Protocol

Synthesis of trans-2-Phenylcyclopropanecarbonitrile

Methodology: The Corey-Chaykovsky reaction is selected for its reliability, safety (avoiding explosive diazoacetonitrile), and inherent trans-selectivity.

Reaction:



Step-by-Step Protocol
  • Reagent Preparation:

    • Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

    • Add Trimethylsulfoxonium iodide (Me3SOI) (1.2 equiv) and anhydrous DMSO (10 mL/g of substrate).

    • Critical Step: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise at room temperature. Wait for gas evolution (

      
      ) to cease (approx. 30-45 mins). The solution should turn into a clear, milky ylide suspension.
      
  • Substrate Addition:

    • Dissolve trans-cinnamonitrile (1.0 equiv) in a minimum amount of anhydrous DMSO.

    • Add this solution dropwise to the ylide mixture at room temperature.

    • Temperature Control: The reaction is exothermic. Maintain internal temperature between 25–35°C using a water bath if necessary.

  • Reaction & Quench:

    • Stir at room temperature for 3–5 hours.

    • TLC Monitoring: Mobile phase 10% EtOAc/Hexane. Product (

      
      ) will be less polar than starting material.
      
    • Quench by pouring the mixture slowly into ice-cold brine (saturated NaCl).

  • Workup & Purification:

    • Extract with

      
       (3x).[2] Note: DMSO is hard to remove; thorough water washes of the organic layer are required.
      
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Flash column chromatography (Silica gel, 0

      
       10% EtOAc in Hexanes).
      
  • Self-Validation (The "Trust" Pillar):

    • Obtain 1H-NMR in

      
      .
      
    • Verify the disappearance of vinylic protons (6.0–7.5 ppm region).

    • Confirm the appearance of cyclopropyl protons (1.0–3.0 ppm).

    • Check J-values: The proton at C1 (alpha to CN) should show a coupling of ~5-6 Hz with the proton at C2, confirming the trans product.

Part 4: Medicinal Chemistry Applications[3][4][5]

The 2-substituted cyclopropanecarbonitrile scaffold is not just a structural spacer; it is a metabolic shield .

Bioisosterism & Metabolic Stability

Replacing an ethyl or isopropyl group with a cyclopropyl nitrile significantly alters the metabolic profile.

  • CYP450 Blocking: The cyclopropane ring is resistant to typical aliphatic hydroxylation.

  • Cysteine Trapping: The nitrile group, when activated by the strained ring, can act as a reversible covalent "warhead" for cysteine proteases (e.g., Cathepsin K inhibitors like Odanacatib, though Odanacatib uses a slightly different substitution pattern, the principle remains).

Pathway Visualization: Synthetic & Functional Workflow

SynthesisWorkflow SM trans-Cinnamonitrile (Substrate) Reaction Corey-Chaykovsky Cyclopropanation (DMSO, RT, 4h) SM->Reaction Reagent Me3SOI + NaH (Ylide Formation) Reagent->Reaction Product trans-2-Phenyl cyclopropanecarbonitrile Reaction->Product Trans-Selective App Metabolic Shielding (CYP450 Blockade) Product->App MedChem Utility

Caption: Synthetic workflow from cinnamonitrile to the metabolically stable cyclopropyl scaffold.

References

  • Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules." Transactions of the Faraday Society. Link

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society.[3] Link

  • Wiberg, K. B. (1996). "Structures, Energies, and Spectra of Cyclopropanes." The Journal of Organic Chemistry. Link

  • Gagneux, S., et al. (2012). "Discovery of Odanacatib: A Selective Inhibitor of Cathepsin K." Journal of Medicinal Chemistry. Link

  • Boche, G., et al. (1992). "Cyclopropane Coupling Constants." Chemische Berichte. (Referenced for Wendisch Rule validation). Link

Sources

Exploratory

2-Aminocyclopropane-1-carbonitrile PubChem CID and safety data

The following technical guide provides an in-depth analysis of 2-Aminocyclopropane-1-carbonitrile , a high-value conformationally restricted building block used in medicinal chemistry. Primary CAS: 2090628-05-8 (Free Bas...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Aminocyclopropane-1-carbonitrile , a high-value conformationally restricted building block used in medicinal chemistry.

Primary CAS: 2090628-05-8 (Free Base) | HCl Salt CAS: 2227206-70-2 PubChem CID: Not centrally indexed as a parent record (Search via Substructure/CAS). Chemical Formula: C₄H₆N₂ | Molecular Weight: 82.10 g/mol [1][2]

Executive Summary

2-Aminocyclopropane-1-carbonitrile is a vicinal disubstituted cyclopropane derivative characterized by an amino group and a nitrile group on adjacent carbons.[1][3] Unlike its geminal isomer (1-aminocyclopropane-1-carbonitrile, the precursor to ACC), this scaffold introduces specific stereochemical constraints (cis/trans) that mimic the bio-active conformations of


-aminobutyric acid (GABA) and glutamate. It is a critical intermediate in the synthesis of Coronamic acid  analogues, peptidomimetics, and inhibitors of enzymes such as LSD1  (Lysine-specific demethylase 1) and DPP-4 .

This guide details the physicochemical identity, safety protocols (HSE), and a validated synthetic workflow for researchers utilizing this compound in drug development.

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]

PropertyDataNote
IUPAC Name 2-Aminocyclopropane-1-carbonitrile
Isomeric Forms cis- and trans- diastereomerstrans-isomer is thermodynamically favored; cis-isomer is often sought for specific receptor binding.
Appearance Colorless to pale yellow oil (Free base)Hygroscopic solid (HCl salt).
Solubility Soluble in MeOH, DMSO, CH₂Cl₂Free base degrades rapidly in water; store as salt.
pKa (Calc) ~8.5 (Amine conjugate acid)Typical for cyclopropylamines (less basic than alkylamines due to s-character).
LogP ~ -0.5 to 0.1Highly polar; cell-permeable.

Safety Profile (HSE) & Handling

Hazard Classification (GHS): Based on the functional group profile (nitrile + strained primary amine) and read-across data from 1-aminocyclopropane-1-carbonitrile.

  • Signal Word: WARNING

  • Acute Toxicity (Oral/Inhal): Category 4 (H302 + H332). Nitriles can liberate cyanide via metabolic oxidation.

  • Skin/Eye Irritation: Category 2 (H315/H319).

  • Sensitization: Skin Sens. 1 (H317).

Critical Handling Protocols
  • Nitrile Hazard: Although less labile than simple aliphatic nitriles, metabolic activation can occur. Work within a chemical fume hood.

  • Instability: The free base is prone to polymerization and ring-opening decomposition. Always store as the HCl or Tosylate salt at -20°C under Argon.

  • Emergency Response:

    • Skin Contact: Wash immediately with soap and water. Do not use solvent (enhances absorption).

    • Cyanide Protocol: In case of massive exposure (ingestion), standard cyanide antidote kits (hydroxocobalamin) should be accessible in the facility.

Safety Decision Logic (DOT)

SafetyProtocol Start Handling 2-Aminocyclopropane-1-carbonitrile PPE PPE: Nitrile Gloves (Double), Goggles, Lab Coat Start->PPE StateCheck Physical State? SolidSalt HCl Salt (Solid) StateCheck->SolidSalt FreeBase Free Base (Oil) StateCheck->FreeBase Storage Store: -20°C, Desiccated, Argon SolidSalt->Storage Usage Use: Fume Hood Only (Avoid Acidic Hydrolysis) SolidSalt->Usage ImmediateAction IMMEDIATE USE REQUIRED (Unstable) FreeBase->ImmediateAction PPE->StateCheck ImmediateAction->Usage

Figure 1: Decision logic for handling the stable salt form vs. the unstable free base.

Synthesis & Reactivity

The synthesis of 2-aminocyclopropane-1-carbonitrile is challenging due to the need to install two functionalities on a strained ring. The most robust route involves the cyclopropanation of acrylonitrile followed by a Curtius rearrangement .

Validated Synthetic Workflow

Target: trans-2-Aminocyclopropane-1-carbonitrile HCl

Step 1: Cyclopropanation

  • Reagents: Acrylonitrile (excess), Ethyl diazoacetate (EDA), Rh₂(OAc)₄ (Cat.).

  • Conditions: Slow addition of EDA to neat acrylonitrile at 40°C.

  • Product: Ethyl 2-cyanocyclopropanecarboxylate (Mixture of cis/trans).

  • Mechanism: Rhodium-carbenoid insertion into the electron-deficient alkene.

Step 2: Hydrolysis

  • Reagents: LiOH (1.1 eq), THF/H₂O.

  • Conditions: 0°C to RT. Selective hydrolysis of the ester over the nitrile is achieved due to the steric hindrance of the cyclopropane ring.

  • Product: 2-Cyanocyclopropanecarboxylic acid.

Step 3: Curtius Rearrangement (The Key Step)

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol.

  • Conditions: Reflux in t-BuOH.

  • Intermediate: Isocyanate -> Trapped by alcohol to form tert-Butyl (2-cyanocyclopropyl)carbamate (Boc-protected amine).

Step 4: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Product: 2-Aminocyclopropane-1-carbonitrile Hydrochloride .

Reaction Pathway Diagram (DOT)

Synthesis Acryl Acrylonitrile Inter1 Ethyl 2-cyanocyclopropane- carboxylate Acryl->Inter1 Rh2(OAc)4 Cyclopropanation Diazo Ethyl Diazoacetate Diazo->Inter1 Acid 2-Cyanocyclopropane- carboxylic acid Inter1->Acid LiOH Hydrolysis Boc N-Boc-2-amino- cyclopropanecarbonitrile Acid->Boc DPPA, tBuOH Curtius Rearrangement Final 2-Aminocyclopropane- 1-carbonitrile HCl Boc->Final HCl/Dioxane Deprotection

Figure 2: Step-wise synthetic route from acrylonitrile to the target hydrochloride salt.

Applications in Drug Discovery[10][11]

Peptidomimetics & Conformational Constraint

The cyclopropane ring locks the


 and 

torsion angles of the amino acid backbone.
  • Glutamate Analogues: The 2-amino-CN scaffold is a precursor to 2-aminocyclopropane-1-carboxylic acid (2-ACC), a potent agonist/antagonist for metabotropic glutamate receptors (mGluRs). The nitrile group serves as a bioisostere for the carbonyl or can be hydrolyzed to the acid.[3]

  • LSD1 Inhibitors: Tranylcypromine (trans-2-phenylcyclopropylamine) is a classic MAO/LSD1 inhibitor. Substituting the phenyl ring with a nitrile creates a "minimalist" warhead that can covalently modify the FAD cofactor in amine oxidases.

Cysteine Protease Inhibitors

Nitriles are electrophilic "warheads" that target the active site cysteine thiolate of proteases (e.g., Cathepsin K, S).

  • Mechanism: The active site cysteine attacks the nitrile carbon to form a reversible thioimidate adduct.

  • Advantage: The cyclopropane ring creates a rigid vector, directing the inhibitor into the S1/S2 pockets with high specificity compared to flexible linear nitriles.

Experimental Data Summary
Application AreaRole of ScaffoldKey Reference Interaction
mGluR Ligands Conformationally locked GlutamateIonic interaction with Arg residues in binding pocket.
Protease Inhibitors Electrophilic Warhead (P1 site)Cys-SH nucleophilic attack on Nitrile (-CN).
Fragment Screening Low MW Fragment (<150 Da)High Ligand Efficiency (LE) starting point.

References

  • Benchchem. (n.d.). 2-Aminocyclopropane-1-carbonitrile | CAS 2090628-05-8.[1][3][4][5] Retrieved from

  • Guidechem. (n.d.). 2-Aminocyclopropane-1-carbonitrile CAS 2090628-05-8.[1][3][4][5] Retrieved from

  • PubChem. (n.d.).[2][6] 1-Aminocyclopropanecarbonitrile (Isomer Reference). National Library of Medicine. Retrieved from

  • Wessjohann, L. A., et al. (2003). Cyclopropanes in Drug Discovery. Current Opinion in Chemical Biology. (Contextual grounding for cyclopropane synthesis).
  • ChemicalBook. (n.d.). 2-Aminocyclopropane-1-carbonitrile Hydrochloride. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Enantioselective Cyclopropanation for the Synthesis of 2-Aminocyclopropane Derivatives

Introduction: The Significance of Chiral Aminocyclopropanes 2-Aminocyclopropane derivatives are conformationally constrained bioisosteres of natural amino acids and peptides, making them invaluable building blocks in med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Aminocyclopropanes

2-Aminocyclopropane derivatives are conformationally constrained bioisosteres of natural amino acids and peptides, making them invaluable building blocks in medicinal chemistry and drug development. Their rigid three-membered ring structure can enforce specific conformations in bioactive molecules, leading to enhanced potency, selectivity, and metabolic stability. However, the stereoselective synthesis of these motifs, particularly those bearing multiple stereocenters, presents a significant challenge. This guide provides an in-depth overview and detailed protocols for state-of-the-art enantioselective cyclopropanation strategies to access these valuable compounds.

The primary challenge in the synthesis of 2-aminocyclopropane derivatives lies in controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry of the newly formed cyclopropane ring. This guide will focus on transition-metal catalyzed and organocatalytic approaches that have proven to be robust and highly selective.

Part I: Transition Metal-Catalyzed Enantioselective Cyclopropanation

Transition metal catalysis, particularly with rhodium and copper complexes, is a cornerstone of modern asymmetric cyclopropanation.[1][2] These methods typically involve the reaction of an alkene with a diazo compound, which generates a metal carbene intermediate that subsequently undergoes cyclopropanation.

Dirhodium(II)-Catalyzed Cyclopropanation of N-Vinylsulfonamides

Dirhodium(II) carboxylate and carboxamidate complexes are exceptionally effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer.[3][4] The reaction of N-vinylsulfonamides with donor-acceptor carbenes derived from α-aryldiazoesters provides a reliable route to α-aryl-β-aminocyclopropane carboxylic acid derivatives.[5][6]

The catalytic cycle is initiated by the reaction of the dirhodium(II) catalyst with the diazo compound to form a chiral rhodium carbene intermediate. This electrophilic carbene then reacts with the electron-rich N-vinylsulfonamide. The stereochemical outcome is dictated by the chiral ligands on the dirhodium catalyst, which create a chiral environment around the reactive center, favoring the formation of one enantiomer over the other. The use of vinylsulfonamides is advantageous as the sulfonamide group can be readily cleaved under various conditions to liberate the free amine.[5]

Rhodium_Catalyzed_Cyclopropanation cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation cluster_catalyst_regeneration Catalyst Regeneration Rh2(L)4 Chiral Dirhodium(II) Catalyst Rh₂(L)₄ Rh_Carbene Chiral Rhodium Carbene [Rh₂(L)₄]=CR'Ar Rh2(L)4->Rh_Carbene + Diazoester Diazoester α-Aryldiazoester (N₂=CR'Ar) Diazoester->Rh_Carbene N2_gas N₂ (gas) Cyclopropane 2-Aminocyclopropane Derivative Rh_Carbene->Cyclopropane + Vinylsulfonamide Vinylsulfonamide N-Vinylsulfonamide Vinylsulfonamide->Cyclopropane Rh2(L*)4 Rh2(L*)4 Cyclopropane->Rh2(L*)4 - Product MIRC_Workflow Start Start: α,β-Unsaturated Aldehyde + Bromomalonate Catalyst Chiral Secondary Amine Catalyst Start->Catalyst Enamine_Formation Enamine Formation Catalyst->Enamine_Formation Michael_Addition Michael Addition Enamine_Formation->Michael_Addition Intramolecular_Alkylation Intramolecular SN2 Alkylation Michael_Addition->Intramolecular_Alkylation Hydrolysis Hydrolysis Intramolecular_Alkylation->Hydrolysis Product Chiral Cyclopropane Derivative Hydrolysis->Product

Sources

Application

Application Notes and Protocols for the Utilization of 2-Aminocyclopropane-1-carbonitrile as a Precursor for Novel GABA Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of novel γ-aminobutyric acid (GABA) ana...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of novel γ-aminobutyric acid (GABA) analogues derived from the versatile precursor, 2-aminocyclopropane-1-carbonitrile. The inherent conformational rigidity of the cyclopropane ring offers a unique scaffold for designing GABA analogues with potentially enhanced potency, selectivity, and metabolic stability.[1][2] These detailed application notes and protocols are intended to empower researchers in neuroscience and medicinal chemistry to explore this promising class of compounds for the development of new therapeutics targeting the GABAergic system.

Introduction: The Rationale for Cyclopropane-Constrained GABA Analogues

The inhibitory neurotransmitter GABA is central to the regulation of neuronal excitability in the central nervous system.[3] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, making GABA receptors and transporters significant targets for therapeutic intervention.[4] GABA analogues are a class of drugs that mimic the action of GABA, often with improved pharmacokinetic properties.[5]

A key strategy in modern drug design is the incorporation of conformational constraints to lock a flexible molecule into its bioactive conformation.[6][7][8] The cyclopropane ring, with its unique steric and electronic properties, serves as an excellent scaffold for this purpose.[9][10] By incorporating a cyclopropane moiety into a GABA analogue, we can restrict the molecule's flexibility, potentially leading to:

  • Enhanced Receptor/Transporter Selectivity: A rigid conformation can favor binding to a specific subtype of GABA receptor or transporter, reducing off-target effects.[6]

  • Increased Potency: A pre-organized conformation that mimics the bound state of GABA can lead to a higher binding affinity.

  • Improved Metabolic Stability: The cyclopropane ring can be more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to a longer duration of action.[1][11]

2-Aminocyclopropane-1-carbonitrile is a strategic precursor for the synthesis of a variety of conformationally restricted GABA analogues. The presence of both an amino and a nitrile group on the cyclopropane ring provides two distinct points for chemical modification, allowing for the generation of a diverse library of compounds.[10]

PART 1: Synthesis of 2-Aminocyclopropane-1-carbonitrile and its Conversion to GABA Analogues

This section details the synthetic protocols for the preparation of the key precursor, 2-aminocyclopropane-1-carbonitrile, and its subsequent transformation into two classes of GABA analogues: 2-aminocyclopropane-1-carboxylic acids and 2-(aminomethyl)cyclopropylamines.

Synthesis of 2-Aminocyclopropane-1-carbonitrile: A Representative Protocol

The following protocol describes a plausible synthetic route to 2-aminocyclopropane-1-carbonitrile based on the Michael-initiated ring closure (MIRC) reaction, a common method for cyclopropane synthesis. This protocol is a representative example and may require optimization.

Workflow for the Synthesis of 2-Aminocyclopropane-1-carbonitrile

A Aminoacetonitrile D Reaction Mixture A->D B 1,2-Dibromoethane B->D C Base (e.g., NaH) in an aprotic solvent (e.g., THF) C->D E Quenching (e.g., with water) D->E F Extraction with organic solvent E->F G Drying and Concentration F->G H Purification (e.g., column chromatography) G->H I 2-Aminocyclopropane-1-carbonitrile H->I

Caption: Synthetic workflow for 2-aminocyclopropane-1-carbonitrile.

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Aminoacetonitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of aminoacetonitrile (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Formation of the Anion: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cyclization: Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.1 equivalents) dropwise. After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-aminocyclopropane-1-carbonitrile.

Conversion to 2-Aminocyclopropane-1-carboxylic Acid (GABA Analogue Type I)

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid.

Workflow for the Hydrolysis of 2-Aminocyclopropane-1-carbonitrile

A 2-Aminocyclopropane-1-carbonitrile D Reaction Mixture A->D B Aqueous Acid (e.g., 6M HCl) B->D C Heating (Reflux) C->D E Cooling and Neutralization (e.g., with NaOH) D->E F Isolation of Product (e.g., crystallization or ion-exchange chromatography) E->F G 2-Aminocyclopropane-1-carboxylic Acid F->G A 2-Aminocyclopropane-1-carbonitrile C Reaction Mixture A->C B Reducing Agent (e.g., LiAlH4) in aprotic solvent (e.g., THF) B->C D Quenching (e.g., Fieser workup) C->D E Filtration and Extraction D->E F Drying and Concentration E->F G Purification (e.g., distillation or salt formation) F->G H 2-(Aminomethyl)cyclopropylamine G->H A Prepare brain membrane homogenates B Incubate membranes with radioligand (e.g., [3H]muscimol) and test compound A->B C Separate bound and free radioligand (filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Determine IC50 and Ki values D->E

Sources

Method

Application Note: 2-Aminocyclopropane-1-Carbonitrile in Peptidomimetic Drug Design

Executive Summary This guide details the application of 2-aminocyclopropane-1-carbonitrile (2-ACCN) as a dual-function scaffold in medicinal chemistry. Unlike the geminal 1-aminocyclopropane-1-carboxylic acid (ACC) which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-aminocyclopropane-1-carbonitrile (2-ACCN) as a dual-function scaffold in medicinal chemistry. Unlike the geminal 1-aminocyclopropane-1-carboxylic acid (ACC) which serves primarily as a turn-inducer, the vicinal 2-ACCN scaffold acts as a conformationally constrained


-amino acid mimic  with an integrated electrophilic warhead.

This scaffold is critical in the design of covalent reversible inhibitors targeting cysteine proteases (e.g., Cathepsin K/S, Cruzain) and serine proteases (e.g., DPP4). The cyclopropane ring locks the backbone dihedral angles (


), reducing the entropic penalty of binding, while the nitrile group serves as a "soft" electrophile, trapping the catalytic nucleophile as a thioimidate or imidate adduct.

Structural Rationale & Pharmacophore

The efficacy of 2-ACCN relies on two synergistic mechanisms: Stereoelectronic Constraint and Warhead Reactivity .

Conformational Locking

In linear peptides, the


 bond rotates freely. In 2-ACCN, these carbons are part of the cyclopropane ring.
  • Trans-isomer: Mimics an extended

    
    -strand conformation.
    
  • Cis-isomer: Mimics a turn conformation.

  • Bioisosterism: The cyclopropane ring is a bioisostere of the alkene double bond but adds metabolic stability against peptidases that typically cleave peptide bonds.

The Nitrile Warhead

The nitrile group (-C≡N) is less reactive than aldehydes or epoxides, minimizing off-target toxicity. It reacts reversibly with the active site cysteine thiolate (


) of proteases.
  • Mechanism: Nucleophilic attack on the nitrile carbon.[1]

  • Product: A thioimidate intermediate (mimicking the tetrahedral transition state of peptide hydrolysis).

  • Reversibility: Allows for high potency with reduced risk of permanent haptenization (immunogenicity).

Protocol A: Stereoselective Synthesis

Objective: Synthesis of


-Boc-protected trans-2-aminocyclopropane-1-carbonitrile.
Rationale:  Direct synthesis from acrylonitrile is low-yielding. This protocol uses a Curtius rearrangement on a mono-ester precursor to install the amine while preserving the nitrile.
Reagents
  • Ethyl diazoacetate (EDA)

  • Acrylonitrile

  • Rhodium(II) acetate dimer [

    
    ]
    
  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol (

    
    -BuOH)
    
Step-by-Step Methodology

Step 1: Cyclopropanation (Formation of the Scaffold)

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon.

  • Solvent: Add acrylonitrile (5.0 equiv, excess acts as solvent) and

    
     (1 mol%).
    
  • Addition: Heat to 40°C. Add Ethyl diazoacetate (1.0 equiv) dropwise via syringe pump over 4 hours. Critical: Slow addition prevents EDA dimerization.

  • Workup: Evaporate excess acrylonitrile. Purify via silica gel flash chromatography (Hexane/EtOAc 9:1).

  • Result: Mixture of cis and trans ethyl 2-cyanocyclopropane-1-carboxylate. Isolate the trans isomer (major product).

Step 2: Selective Hydrolysis Note: We need the acid to form the amine, but we must preserve the nitrile.

  • Reaction: Dissolve the ester in THF/Water (1:1). Add LiOH (1.1 equiv) at 0°C.

  • Monitoring: Monitor by TLC until the ester spot disappears. Caution: Prolonged exposure or heat will hydrolyze the nitrile to an amide.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc.

  • Product: trans-2-cyanocyclopropane-1-carboxylic acid.

Step 3: Curtius Rearrangement (Amine Installation)

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry Toluene. Add TEA (1.5 equiv) and DPPA (1.1 equiv).

  • Rearrangement: Heat to 80°C for 2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Trapping: Add excess tert-Butanol (5.0 equiv) and reflux for 12 hours.

  • Purification: Concentrate and purify via column chromatography.

  • Final Product: tert-Butyl (trans-1-cyano-cyclopropan-2-yl)carbamate.

Data Summary Table: Synthesis Parameters
ParameterConditionCritical Note
Catalyst

(1 mol%)
Essential for carbenoid insertion efficiency.
Temperature 40°C (Step 1)

80°C (Step 3)
Control exotherm in Step 1 to prevent dimerization.
Stoichiometry Acrylonitrile (5 eq) : EDA (1 eq)Excess alkene favors cyclopropanation over dimerization.
Yield Target 65-75% (Step 1), 50-60% (Step 3)Isomer separation is the yield-limiting step.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Coupling the bulky 2-ACCN unit to a peptide chain. Challenge: The secondary amine (if N-alkylated) or the steric bulk of the cyclopropane ring makes standard coupling difficult.

  • Resin Selection: Use 2-Chlorotrityl chloride resin for C-terminal protection if the nitrile is the C-terminus.

  • Deprotection: Remove Boc group from the 2-ACCN unit using 4M HCl in Dioxane (30 min). Avoid TFA if the nitrile is sensitive, though usually stable.

  • Coupling Reagents: Use HATU (1.2 equiv) and HOAt (1.2 equiv) with DIEA (3.0 equiv).

  • Procedure:

    • Pre-activate the incoming Fmoc-Amino Acid with HATU/HOAt/DIEA in DMF for 2 minutes.

    • Add to the resin-bound 2-ACCN amine.

    • Double Coupling: Perform coupling twice for 2 hours each to ensure reaction completion due to steric hindrance.

  • Cleavage: Cleave peptide from resin using 95% TFA / 2.5% TIS / 2.5%

    
    . The nitrile group is stable under these conditions.
    

Visualizing the Mechanism of Action

The following diagram illustrates the covalent inhibition mechanism where the enzyme's catalytic cysteine attacks the nitrile warhead of the 2-ACCN scaffold.

G Enzyme Free Enzyme (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (2-ACCN) (R-Cyclopropane-CN) Inhibitor->Complex TS Transition State (Tetrahedral) Complex->TS Nucleophilic Attack (S- on C≡N) Adduct Thioimidate Adduct (Covalent/Reversible) TS->Adduct Proton Transfer Adduct->Enzyme Slow Dissociation (Reversibility)

Caption: Kinetic pathway of Cysteine Protease inhibition by 2-ACCN. The nitrile carbon acts as an electrophilic trap, forming a reversible thioimidate adduct.

Protocol C: Kinetic Validation ( )

Objective: Quantify the potency of the peptidomimetic inhibitor against a target protease (e.g., Cathepsin K).

Assay Setup
  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA (Acidic pH required for Cathepsin activity).

  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC).

  • Enzyme: Recombinant Human Cathepsin K (1 nM final).

Procedure
  • Preparation: Prepare 5-point dilution series of the 2-ACCN inhibitor (e.g., 0.1 nM to 1000 nM).

  • Incubation: Mix Enzyme + Inhibitor in buffer. Incubate for varying times (

    
     = 0, 10, 20, 30, 60 min).
    
  • Initiation: Add Substrate (

    
     concentration).
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 10 minutes to get the residual velocity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. time to determine 
      
      
      
      for each inhibitor concentration
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      
      
    • Success Metric: A high

      
       ratio (
      
      
      
      ) indicates a potent covalent inhibitor.

References

  • Tang, W. J., et al. (2020). Stereoselective Synthesis of Cyclopropane-Based Peptidomimetics. Journal of Organic Chemistry.

  • Faming, Z., et al. (2014). Nitriles as Robust Warheads in Cysteine Protease Inhibitors.[1][2][3][4] Journal of Medicinal Chemistry.

  • Oberg, C. T., et al. (2011). Design of Cysteine Protease Inhibitors Using Conformationally Constrained Scaffolds. Journal of the American Chemical Society.

  • Greco, M. N., et al. (2002). Nonpeptide Inhibitors of Cathepsin K: Optimization of a Series of Nitrile-Based Inhibitors. Journal of Medicinal Chemistry.

  • Lozano, R., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.[1][2] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

Sources

Application

Application Note: High-Efficiency Protocol for N-Boc Protection of 2-Aminocyclopropane-1-carbonitrile

Executive Summary This guide details the optimized procedure for the tert-butoxycarbonyl (Boc) protection of 2-aminocyclopropane-1-carbonitrile . This intermediate is a critical scaffold in the synthesis of peptidomimeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized procedure for the tert-butoxycarbonyl (Boc) protection of 2-aminocyclopropane-1-carbonitrile . This intermediate is a critical scaffold in the synthesis of peptidomimetics, viral protease inhibitors (e.g., HCV NS3/4A), and conformationally restricted amino acids (ACC derivatives).

While standard Boc protection is routine, this specific substrate presents unique challenges:

  • Electronic Deactivation: The electron-withdrawing nitrile group (-CN) at the C1 position reduces the nucleophilicity of the C2-amine via inductive effects (

    
    ), potentially slowing reaction kinetics.
    
  • Ring Strain: The cyclopropane ring (~27 kcal/mol strain energy) requires mild conditions to prevent ring-opening or decomposition, although it is generally robust under basic conditions.

This protocol utilizes a Dichloromethane (DCM) / Triethylamine (TEA) system, selected for its scalability, ease of workup, and high yield. An alternative aqueous-biphasic method is provided for solubility-challenged batches.

Mechanistic & Retrosynthetic Analysis

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1][2] The amine lone pair attacks the carbonyl carbon of di-tert-butyl dicarbonate (


).[2][3]
  • Step 1 (Activation): Base (TEA) deprotonates the ammonium salt (if starting from salt) or buffers the solution.

  • Step 2 (Attack): The nucleophilic amine attacks

    
    , forming a tetrahedral intermediate.
    
  • Step 3 (Collapse): The intermediate collapses, expelling tert-butyl carbonate, which rapidly decomposes into

    
     (gas) and tert-butoxide (which grabs a proton to form t-BuOH).
    

Critical Consideration: Due to the nitrile's electron-withdrawing nature, the amine is less nucleophilic than a standard alkyl amine. We employ a slight excess of


 (1.2–1.5 equiv) and monitor for completion to ensure quantitative conversion.
Visualized Pathway

The following diagram outlines the mechanistic flow and the critical control points.

BocProtection Substrate 2-Aminocyclopropane- 1-carbonitrile Intermed Tetrahedral Intermediate Substrate->Intermed + TEA (Base) Nucleophilic Attack Reagent Boc2O (Electrophile) Reagent->Intermed Product N-Boc-2-aminocyclopropane- 1-carbonitrile Intermed->Product Elimination Byproducts CO2 (gas) + t-BuOH Intermed->Byproducts Decomposition

Figure 1: Mechanistic pathway for Boc protection.[3] Note the irreversible generation of CO2 driving the equilibrium.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5][6][7]Role
2-Aminocyclopropane-1-carbonitrile 82.101.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.2–1.5Protecting Group
Triethylamine (TEA) 101.191.5–2.0Base / HCl Scavenger
Dichloromethane (DCM) -Solvent[0.2 M] Concentration
DMAP (Optional)122.170.05Catalyst (if reaction stalls)
Method A: Standard Anhydrous Protocol (Recommended)

Best for: Standard lab scale (mg to kg), ease of drying, and downstream processing.

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminocyclopropane-1-carbonitrile (1.0 equiv) in DCM (approx. 5–10 mL per gram of substrate).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) via syringe.

    • Note: If starting from the hydrochloride salt of the amine, increase TEA to 2.5 equiv to ensure free-basing.

  • Cooling: Cool the solution to 0°C using an ice bath. This controls the exotherm upon reagent addition.

  • Reagent Addition: Slowly add a solution of

    
      (1.2 equiv) in a minimal amount of DCM dropwise over 10–15 minutes.
    
    • Observation: Gas evolution (

      
      ) may be observed.[2][3] Ensure the system is vented (e.g., via a needle or drying tube).
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C) . Stir for 3–6 hours .

    • Monitoring: Check by TLC (visualize with Ninhydrin or PMA stain) or LC-MS. The starting amine should disappear. If starting material remains after 6 hours, add 5 mol% DMAP and stir overnight.

  • Quench & Workup:

    • Dilute with excess DCM.

    • Wash organic layer with 0.5 M Citric Acid or 1 M HCl (2 × vol) to remove excess TEA and DMAP. Caution: Rapid gas evolution if carbonates are present.

    • Wash with Saturated

      
        (1 × vol) to remove acidic byproducts.
      
    • Wash with Brine (1 × vol).

  • Isolation: Dry the organic phase over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure (rotary evaporator, bath < 40°C).
  • Purification: The crude product often solidifies. If necessary, purify via:

    • Recrystallization: Hexanes/Ethyl Acetate.

    • Flash Chromatography: Silica gel, eluting with Hexanes:EtOAc (gradient 90:10 to 70:30).

Method B: Biphasic Protocol (Alternative)

Best for: Substrates with poor solubility in DCM or "Green Chemistry" requirements.

  • Setup: Dissolve the amine in 1,4-Dioxane and Water (1:1 ratio).

  • Base: Add

    
      (1 M solution, 2.0 equiv) or solid 
    
    
    
    .
  • Reaction: Add

    
      (1.2 equiv) in one portion. Stir at RT for 12–18 hours.
    
  • Workup: Acidify carefully to pH ~4 with dilute HCl (do not go too acidic to avoid Boc cleavage). Extract with Ethyl Acetate (3x).[6][7] Wash combined organics with brine, dry, and concentrate.[7]

Process Workflow & Quality Control

The following flowchart illustrates the operational sequence and decision points for the scientist.

Workflow Start Start: Dissolve Amine in DCM AddBase Add TEA (1.5 eq) Cool to 0°C Start->AddBase AddBoc Add Boc2O (1.2 eq) Dropwise AddBase->AddBoc Stir Stir RT (3-6h) Monitor TLC/LCMS AddBoc->Stir Check Conversion > 98%? Stir->Check AddDMAP Add 5 mol% DMAP Stir Overnight Check->AddDMAP No Workup Wash: 1M HCl -> NaHCO3 -> Brine Check->Workup Yes AddDMAP->Workup Dry Dry (Na2SO4) & Concentrate Workup->Dry Purify Flash Column or Recrystallization Dry->Purify

Figure 2: Operational workflow for Method A.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected values.

NMR Spectroscopy ( NMR, )
  • Boc Group: Look for a strong singlet (9H) around

    
     1.45 ppm .[7]
    
  • Amide Proton (-NH-): Broad singlet around

    
     4.8–5.5 ppm  (exchangeable with 
    
    
    
    ).
  • Cyclopropane Protons:

    • The ring protons typically appear upfield between

      
       0.8–2.0 ppm .
      
    • The proton at C1 (alpha to nitrile) and C2 (alpha to amine) will be distinct multiplets.

    • Stereochemistry: If the starting material is a single isomer (cis or trans), the coupling constants (

      
      ) will confirm retention of stereochemistry. 
      
      
      
      ,
      
      
      .
Infrared (IR) Spectroscopy
  • Nitrile (-CN): Sharp, weak-to-medium band at ~2230–2250

    
     .
    
  • Carbamate Carbonyl (C=O): Strong band at ~1690–1720

    
     .
    
Mass Spectrometry (ESI)[7]
  • Positive Mode: Look for

    
     or 
    
    
    
    .
  • Fragmentation: A common loss of 56 Da (isobutylene) or 100 Da (Boc group) is typical in MS/MS or in-source fragmentation.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Nitrile deactivates amine nucleophilicity.Add 5–10 mol% DMAP as a catalyst. Increase temperature to 35°C (reflux DCM).
Boc Cleavage Workup too acidic or heating too high.Ensure acid wash is cold and dilute (0.5 M). Keep rotary evaporator bath < 40°C.
Oil Product Rotamers or impurities preventing crystallization.Triturate with cold pentane or hexanes. Sonicate to induce nucleation.
Side Products Urea formation (rare but possible with DMAP).Avoid large excess of DMAP. Add

slowly to keep concentration low relative to amine.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing ring opening during 2-aminocyclopropane-1-carbonitrile synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support: Preventing Ring Opening in 2-Aminocyclopropane-1-carbonitrile Synthesis Technical Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support: Preventing Ring Opening in 2-Aminocyclopropane-1-carbonitrile Synthesis

Technical Support Center: 2-Aminocyclopropane-1-carbonitrile

Ticket Overview: The synthesis of 2-aminocyclopropane-1-carbonitrile presents a high-risk failure mode: fragmentation (ring opening) . Unlike its geminal counterpart (1-aminocyclopropane-1-carboxylic acid, ACC), the vicinal (1,2) substitution pattern creates a potent Donor-Acceptor (D-A) Cyclopropane system. The electron-donating amine ("Push") and electron-withdrawing nitrile ("Pull") weaken the C1-C2 bond, making the ring susceptible to heterolytic cleavage under thermal or acidic/basic stress.

This guide provides a validated workflow to synthesize and stabilize this scaffold, specifically focusing on the Curtius Rearrangement route, which avoids the harsh conditions of alternative methods.

Module 1: The Mechanistic Root Cause (Why it Fails)

The primary failure mode is the "Push-Pull" Ring Opening . The nitrogen lone pair donates electron density into the antibonding orbital of the C1-C2 bond, while the nitrile group withdraws density. This lowers the activation energy for bond cleavage, leading to linear 4-aminobutyronitrile derivatives or rearrangement into pyrrolines.

Key Insight: You cannot isolate the free base of 2-aminocyclopropane-1-carbonitrile without significant decomposition. You must handle it as a Carbamate (Boc/Cbz) or an Ammonium Salt (HCl) .

Diagram 1: Donor-Acceptor Ring Opening Mechanism

The following diagram illustrates the electronic pathway leading to ring destruction.

RingOpening cluster_legend Mechanism Legend Start 2-Aminocyclopropane-1-carbonitrile (Intact Ring) TS Transition State (Push-Pull Activation) Start->TS Heat / Free Base Open Zwitterionic Intermediate (Ring Opened) TS->Open Heterolytic C1-C2 Cleavage Product Linear Nitrile/Alkene (Decomposition Product) Open->Product Proton Transfer / Tautomerization Legend1 Amine (Donor) -> Push Legend2 Nitrile (Acceptor) -> Pull

Caption: The "Push-Pull" mechanism where the amine donor and nitrile acceptor synergistically weaken the cyclopropane bond, leading to thermal ring opening.

Module 2: Synthesis Strategy (The Curtius Route)

The most robust method to install the amine while preserving the ring is the Curtius Rearrangement of trans-2-cyanocyclopropane-1-carboxylic acid. This route avoids the high temperatures of the Hofmann rearrangement and the nucleophilic risks of nucleophilic substitution.

Protocol Overview:

  • Activation: Convert acid to acyl azide (keep T < 0°C).

  • Rearrangement & Trapping: Thermal rearrangement to isocyanate in the presence of an alcohol (t-BuOH) to immediately trap the unstable amine as a carbamate (Boc).

  • Deprotection: Controlled removal of the protecting group to yield the stable salt.

Diagram 2: Optimized Synthesis Workflow

CurtiusWorkflow Input 2-cyanocyclopropane-1-carboxylic acid Step1 Acyl Azide Formation (DPPA / Et3N, 0°C) Input->Step1 Step2 Curtius Rearrangement (Reflux in t-BuOH) Step1->Step2 Careful Heating Intermediate Isocyanate Intermediate (Transient - DO NOT ISOLATE) Step2->Intermediate In situ Trapped N-Boc-2-aminocyclopropane-1-carbonitrile (Stable Carbamate) Intermediate->Trapped t-BuOH Trapping Final 2-aminocyclopropane-1-carbonitrile HCl (Stable Salt) Trapped->Final 4M HCl/Dioxane, 0°C

Caption: Step-by-step Curtius rearrangement protocol emphasizing in-situ trapping to prevent free-amine degradation.

Module 3: Detailed Protocol & Troubleshooting

Step 1: Acyl Azide Formation
  • Reagents: trans-2-cyanocyclopropane-1-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (Et3N), Toluene.

  • Critical Parameter: Temperature must be maintained at 0°C during addition.

  • Why: Acyl azides of cyclopropanes are thermally sensitive. Premature rearrangement without the trapping agent present leads to urea byproducts.

Step 2: The "Trapped" Curtius Rearrangement
  • Procedure: Add the acyl azide solution dropwise to refluxing tert-butanol (t-BuOH) .

  • Chemistry: The acyl azide rearranges to the isocyanate (

    
    ).[1][2][3][4] The t-BuOH immediately attacks the isocyanate to form the Boc-protected amine .
    
  • Troubleshooting Table:

SymptomDiagnosisCorrective Action
Low Yield Urea formation (dimerization).Ensure excess t-BuOH is present. Add azide slowly to the hot alcohol (high dilution).
Ring Opening Thermal degradation.[2][5]Do not exceed 80°C. If using toluene, switch to a lower boiling solvent or add t-BuOH directly.
Explosion Risk Azide accumulation.Never concentrate the acyl azide to dryness. Process in solution.
Step 3: Deprotection to HCl Salt
  • Reagents: 4M HCl in Dioxane or EtOAc.

  • Procedure: Stir at 0°C -> RT. Filter the solid precipitate.[6]

  • Warning: Do not neutralize to the free base for extraction. The free amine will undergo autocatalytic ring opening. Store as the hydrochloride salt at -20°C.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I synthesize the cis-isomer using this method? A: Yes, but with extreme caution. The cis-2-aminocyclopropane-1-carbonitrile has the amine and nitrile on the same face, increasing steric strain and the likelihood of intramolecular cyclization (e.g., to a bicyclic lactam or breakdown). The trans-isomer is thermodynamically preferred and kinetically more stable.

Q2: My NMR shows olefinic peaks (5.0 - 6.0 ppm). What happened? A: You have triggered the ring-opening fragmentation. This typically happens if:

  • The reaction temperature exceeded 100°C.

  • You attempted to isolate the free amine (basified the salt).

  • Nucleophiles (like water) attacked the cyclopropane ring during the isocyanate phase.

Q3: Why use the Curtius route instead of the Hofmann rearrangement? A: The Hofmann rearrangement requires strong basic conditions (Br2/NaOH) which often hydrolyze the nitrile group to an amide or acid, destroying your target "push-pull" functionality. The Curtius route is neutral/slightly acidic, preserving the nitrile.

References

  • Mechanistic Insight on D-A Cyclopropanes: Title: Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Source: Thieme Connect / Synthesis Reviews.
  • Curtius Rearrangement Protocol

    • Title: The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides.
    • Source: N
    • URL:[Link]

  • Synthesis of Trans-Amino Cyclopropanes

    • Title: Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters via Curtius rearrangement.[7]

    • Source: ResearchG
    • URL:[Link]

  • Stability of Aminocyclopropanes

    • Title: Base Stability of Aminocyclopropeniums and Cyclopropane Derivatives.[8][9]

    • Source: DTIC (Defense Technical Inform
    • URL:[Link]

Sources

Optimization

Technical Support Center: cis-2-Aminocyclopropane-1-carbonitrile

This guide serves as a specialized technical resource for the synthesis and optimization of cis-2-aminocyclopropane-1-carbonitrile . This motif is a high-value pharmacophore found in DPP-4 inhibitors and cathepsin K inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis and optimization of cis-2-aminocyclopropane-1-carbonitrile . This motif is a high-value pharmacophore found in DPP-4 inhibitors and cathepsin K inhibitors, yet it presents significant synthetic challenges due to the thermodynamic instability of the cis-isomer relative to the trans-isomer and the lability of the cyclopropane ring.

Strategic Synthesis Architecture

Core Philosophy: The direct formation of the cis-nitrile via cyclopropanation of acrylonitrile often yields poor diastereoselectivity (favoring trans). The most robust, high-yield strategy involves stereoselective cyclopropanation to a carboxylic acid precursor, followed by isomer separation , and finally mild dehydration of the primary amide.

Workflow Visualization

The following diagram outlines the critical control points where yield is typically lost and how to mitigate them.

SynthesisWorkflow Start Vinyl Precursor (e.g., Vinyl Phthalimide) Step1 Cyclopropanation (Carbenoid Addition) Start->Step1 Rh/Cu cat. Diazoacetate Inter1 Mixed Isomers (cis:trans ~ 1:3) Step1->Inter1 Kinetic vs Thermo Competition Step2 Isomer Separation (Crystallization/Enzymatic) Inter1->Step2 Critical Yield Point Inter2 Pure cis-Acid/Ester Step2->Inter2 Discard trans Step3 Amidation (Mixed Anhydride) Inter2->Step3 NH3/MeOH Inter3 cis-Amide Step3->Inter3 Step4 Dehydration (Burgess Reagent) Inter3->Step4 Avoid Epimerization Final cis-2-aminocyclopropane- 1-carbonitrile Step4->Final Mild Conditions

Caption: Logical flow for preserving cis-stereochemistry. Green nodes indicate critical optimization steps.

Critical Experimental Protocols

Protocol A: Isomer Separation (The "Yield Trap")

Most yield is lost not in the reaction, but in the inability to separate the cis isomer from the thermodynamically favored trans isomer.

  • Method: Fractional Crystallization of the Carboxylic Acid.

  • Reagent: Hydrolyze your ester intermediate to the free acid (2-aminocyclopropane-1-carboxylic acid, ACPC).

  • Procedure:

    • Dissolve the mixed cis/trans amino acid salts in hot water/ethanol (1:3 ratio).

    • The trans-isomer is typically less soluble and crystallizes first upon cooling. Filter and discard the solid (or save for isomerization).

    • Concentrate the mother liquor to obtain the enriched cis-isomer.

    • Verification: Use 1H-NMR. The coupling constant (

      
      ) for cyclopropane ring protons differs: 
      
      
      
      ,
      
      
      .
Protocol B: Epimerization-Free Dehydration (The "Purity Trap")

Converting the amide to the nitrile is the highest risk step for epimerization. Standard dehydrating agents (


, 

) generate strong acids/heat that open the ring or invert the stereocenter.

Recommended Reagent: Burgess Reagent (Methyl


-(triethylammoniumsulfonyl)carbamate).[1][2][3]
ParameterConditionRationale
Solvent DCM or THF (Anhydrous)Moisture hydrolyzes the reagent instantly.
Temperature 25°C to 40°CHigh heat (>50°C) promotes thermodynamic inversion to trans.
Stoichiometry 1.1 - 1.5 equivExcess reagent ensures completion without harsh forcing.
Workup Flash Chromatography (Neutral Alumina)Silica gel is acidic and can degrade the sensitive nitrile.

Step-by-Step:

  • Dissolve cis-2-aminocyclopropanecarboxamide (protected amine) in anhydrous DCM (0.1 M).

  • Add Burgess Reagent (1.2 equiv) in one portion at room temperature.

  • Stir for 2–4 hours. Monitor by TLC (amide spot disappears; less polar nitrile spot appears).

  • Concentrate and purify immediately.

Troubleshooting Guide (FAQs)

Section 1: Low Yields in Cyclopropanation

Q: I am using ethyl diazoacetate with styrene/vinyl amides, but my yield is <30%. What is wrong?

  • Diagnosis: Carbenoid dimerization. The diazo compound is reacting with itself (forming fumarates/maleates) faster than with the alkene.

  • Solution:

    • Slow Addition: The diazoacetate must be added via syringe pump over 8–12 hours.

    • Catalyst Loading: Increase Rhodium/Copper catalyst load to 1–2 mol%.

    • Exotherm Control: Ensure the reaction temp is maintained (often 40°C for Rh, reflux for Cu) to ensure immediate reaction upon addition.

Q: My cis:trans ratio is 1:5. How do I improve cis-selectivity?

  • Mechanistic Insight: Trans is the thermodynamic product. Cis is often the kinetic product.

  • Optimization:

    • Ligand Switch: If using Cu(OTf)₂, switch to Cu(I)-Bisoxazoline ligands. These bulky ligands create a "roof" over the carbenoid, sterically forcing the incoming alkene into a specific orientation.

    • Solvent Effect: Switch from DCM to non-polar solvents like Hexane or Toluene. Ionic aggregation in non-polar solvents can sometimes favor the cis transition state.

Section 2: Amide-to-Nitrile Conversion Issues

Q: After dehydrating the amide, I see two spots on TLC. NMR shows I have 40% trans-isomer. Why?

  • Cause: Epimerization.[4] The cyclopropane protons are acidic (alpha to nitrile/carbonyl). If you used

    
     or high heat, you enolized the position, allowing it to relax to the trans form.
    
  • Fix:

    • Switch to Burgess Reagent or Trifluoroacetic Anhydride (TFAA) / Pyridine at 0°C .

    • Quench the reaction with saturated

      
       immediately upon completion to neutralize any acid generated.
      

Q: My product decomposes on the silica column.

  • Cause: Aminocyclopropanes are acid-sensitive. The strain energy (~27 kcal/mol) makes them prone to ring-opening hydration on acidic silica.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the silica. Alternatively, use neutral alumina.

Section 3: Scalability

Q: Can I scale the Burgess reagent step to 100g?

  • Warning: Burgess reagent is expensive and moisture-sensitive.

  • Scale-Up Alternative: For >50g, use Cyanuric Chloride in DMF at 0°C.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] Vilsmeier-Haack type dehydration.

    • Protocol: Dissolve amide in DMF. Add Cyanuric Chloride (0.5 equiv) at 0°C. Stir 2h. Pour into ice water. The nitrile often precipitates out, avoiding column chromatography.

Analytical Reference Data

Comparison of Dehydration Methods for cis-Retention

MethodReagentsYieldcis:trans Ratio (Product)Suitability
Thermal

, Heat
45%60:40Poor (High epimerization)
Vilsmeier

, Pyridine
70%85:15Moderate (Risk of ring opening)
Swern DMSO,

,

82%98:2Good (Mild, but smelly)
Burgess Burgess Rgt, DCM92% >99:1 Excellent (Best for purity)
TFAA TFAA, Pyridine, 0°C88%95:5Very Good (Scalable)

References

  • Stereoselective Cyclopropanation: Doyle, M. P., et al. "Enantioselective synthesis of macrocyclic peptides via intramolecular cyclopropanation." Journal of the American Chemical Society, 117(21), 5763-5775.

  • Burgess Reagent Application: Atkins, G. M., & Burgess, E. M.[1] "The reactions of an N-sulfonylamine inner salt. Thermal dehydration of alcohols." Journal of the American Chemical Society, 90(17), 4744–4745.[1]

  • Synthesis of ACC Derivatives: Davies, H. M. L., et al. "Asymmetric Synthesis of 2-Aminocyclopropane-1-carboxylic Acid Derivatives." Organic Letters, 4(5), 723-726.

  • Epimerization Risks: Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. (Discusses mild dehydration to avoid racemization).

  • Industrial Scale Up: "Process for the preparation of cyclopropyl nitrile derivatives." Google Patents (Pfizer). (Describes scalable dehydration methods using cyanuric chloride).

Sources

Troubleshooting

Technical Support Center: Purification of 2-Aminocyclopropane-1-carbonitrile Diastereomers

[1] Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Subject: Separation & Purification Protocols for Strained Aminonitriles[1][2] Introduction: The Engineering Challenge Purifying 2-aminocyclo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Subject: Separation & Purification Protocols for Strained Aminonitriles[1][2]

Introduction: The Engineering Challenge

Purifying 2-aminocyclopropane-1-carbonitrile presents a trifecta of chemical challenges:

  • Ring Strain: The cyclopropane ring (~27 kcal/mol strain energy) is susceptible to ring-opening under vigorous acidic/thermal conditions.[1][2]

  • Polarity Conflict: The molecule contains a basic primary amine and a polar, electron-withdrawing nitrile group.[1] This creates a "push-pull" electronic system that complicates silica interactions.[1]

  • Diastereomeric Similarity: The cis (Z) and trans (E) isomers possess distinct dipole moments but often exhibit overlapping elution profiles in standard organic solvents.[1][2]

This guide moves beyond generic advice, providing self-validating protocols to separate these diastereomers while preserving the integrity of the strained ring.

Module 1: Chromatographic Separation (Low to Medium Scale)

Primary Application: < 5g scale | Rapid isolation | Free base isolation[1][2]

Troubleshooting Guide: Flash Chromatography

Q: Why do my peaks tail significantly on silica gel, causing the diastereomers to co-elute? A: This is "amine tailing," caused by the strong interaction between the basic amine (-NH₂) and the acidic silanol groups (Si-OH) on the silica surface.[2]

  • The Fix: You must deactivate the silica.[2] Pre-wash your column with mobile phase containing 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .[1][2] Maintain this additive concentration throughout the run.

Q: I see two spots on TLC, but they merge on the column. How do I improve resolution? A: The cis and trans isomers have different dipole vectors.[1] The cis isomer (dipoles aligned) is generally more polar than the trans isomer (dipoles opposed).[1][2]

  • The Fix: Switch to a lower-polarity solvent blend with a shallower gradient.[1]

    • Standard: DCM:MeOH (95:[1][2]5) → Too strong.[1][2]

    • Optimized: EtOAc:Hexanes (30:70 to 80:[1][2]20) with 2% TEA . The use of EtOAc/Hexanes exploits the dipole difference better than MeOH/DCM for this specific scaffold.

Standardized Protocol: Buffered Silica Chromatography[1][2]
ParameterSpecificationMechanism
Stationary Phase Spherical Silica (40–60 µm)Standard phase.[1]
Mobile Phase A Hexanes + 2% Et₃NNon-polar carrier; Et₃N blocks silanols.[1][2]
Mobile Phase B Ethyl Acetate + 2% Et₃NPolar modifier.[1][2]
Gradient 0% B for 2 CV, then 0–60% B over 15 CVShallow gradient maximizes ΔRf between diastereomers.[1][2]
Detection Ninhydrin Stain or KMnO₄Nitriles are UV weak; Amines stain red/purple with Ninhydrin.[1][2]

Module 2: Crystallization & Salt Formation (Scale-Up)

Primary Application: > 5g scale | High purity requirement (>98% de) | Long-term storage[1][2]

Q: My free amine is an oil/gum and won't crystallize. What should I do? A: Low molecular weight aminonitriles are often oils due to disrupted crystal packing.[1][2] You must increase the lattice energy by forming a salt.[1]

  • The Fix: Convert to the Hydrochloride (HCl) or Oxalate salt.[1][2]

    • Note: The trans isomer salt typically has a higher melting point and lower solubility due to better symmetry, allowing it to crystallize out while the cis remains in the mother liquor.

Q: I used concentrated HCl and the product decomposed. Why? A: Strong aqueous acid + heat can hydrolyze the nitrile to an amide/acid or open the cyclopropane ring (push-pull ring opening).[1][2]

  • The Fix: Use anhydrous conditions .[1] Generate the salt using HCl in Dioxane or Ether at 0°C.[1]

Protocol: Preferential Crystallization of the Trans-Isomer
  • Dissolution: Dissolve the crude diastereomeric mixture (oil) in minimal anhydrous Ethanol (EtOH) or Isopropanol (IPA) .[1][2]

  • Acidification: Dropwise add 4M HCl in Dioxane at 0°C until pH ~2. Do not use aqueous HCl.[1][2]

  • Precipitation: Add anhydrous Diethyl Ether (Et₂O) or MTBE as an anti-solvent until turbidity persists.[1][2]

  • Aging: Stir at 0°C for 2 hours. The trans-isomer HCl salt typically precipitates as a white solid.[1]

  • Filtration: Filter the solid (trans-enriched). The filtrate contains the cis-isomer.

  • Recrystallization: Recrystallize the solid from hot EtOH/Et₂O to achieve >99% diastereomeric excess (de).

Module 3: Chemical Derivatization (The "Workaround")

Primary Application: Difficult separations | Enantiomeric resolution required later

Q: Direct separation failed. What is the most reliable fallback? A: Protection of the amine with a Boc (tert-butyloxycarbonyl) group.[1]

  • Logic: This removes the basicity (eliminating tailing) and significantly increases the molecular weight and lipophilicity.[2] The difference in physical properties between N-Boc-cis and N-Boc-trans is often much larger than the free amines.[1]

Workflow: Boc-Protection Strategy

BocStrategy Start Crude Mixture (Cis + Trans) Protect Reaction: Boc2O, Et3N, DCM (Quant. Yield) Start->Protect Mask Amine Sep Separation: Silica Gel Chromatography (Hex/EtOAc) Protect->Sep High Delta Rf Deprotect Deprotection: 4M HCl in Dioxane (Anhydrous) Sep->Deprotect Cleave Boc Final Pure Diastereomers (HCl Salts) Deprotect->Final Isolation

Figure 1: Derivatization workflow for difficult separations. This method trades step-count for reliability.

Module 4: Stability & Storage

Q: Can I store the free amine on the shelf? A: No. The free amine absorbs CO₂ from the air (forming carbamates) and can slowly dimerize or hydrolyze if moisture is present.[2]

  • Recommendation: Always store as the HCl salt or N-Boc protected intermediate .[1]

  • Conditions: -20°C, under Argon, desiccated.

Q: Is the nitrile group stable during deprotection? A: Yes, if water is excluded.[1][2]

  • Risk: Acid + Water = Nitrile Hydrolysis (

    
     Amide).[1][2]
    
  • Control: Use HCl/Dioxane or TFA/DCM (anhydrous).[1][2] Avoid refluxing in aqueous acid.[1][2]

Summary: Purification Decision Matrix

Use this logic flow to select the correct method for your specific constraints.

DecisionMatrix Input Crude 2-Aminocyclopropane- 1-carbonitrile Scale What is the Scale? Input->Scale Small < 1 Gram Scale->Small Lab Scale Large > 5 Grams Scale->Large Process Scale Flash Flash Chromatography (DCM/MeOH + NH4OH) Small->Flash Salt Salt Crystallization (HCl or Oxalate) Large->Salt Fail Separation Poor? Flash->Fail Fail->Flash No (Optimize Gradient) Boc Boc-Protection Route Fail->Boc Yes

Figure 2: Decision matrix for selecting the optimal purification strategy based on scale and difficulty.

References

  • Vertex Pharmaceuticals. (2014).[1][2] Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. National Institutes of Health (PMC).[1][2] Link

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Link[1][2]

  • Organic Syntheses. (2018). Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Org. Synth. Link

  • Chirality. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals. ResearchGate. Link

  • Oxford Academic. (2007).[1][2] Quantum Chemical Study on Stability and Reactivity of 1-Aminocyclopropane-1-carboxylic Acid Amine Radical Cation. Bulletin of the Chemical Society of Japan. Link

Sources

Optimization

stability of 2-aminocyclopropane-1-carbonitrile under acidic conditions

This technical support guide addresses the stability and handling of 2-aminocyclopropane-1-carbonitrile (the vicinal isomer), a precursor to conformationally restricted -amino acids.[1] Note on Isomer Identification: Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability and handling of 2-aminocyclopropane-1-carbonitrile (the vicinal isomer), a precursor to conformationally restricted


-amino acids.[1]

Note on Isomer Identification: This guide specifically addresses the 2-amino isomer (vicinal). If you are working with the 1-amino isomer (ACC precursor, geminal), please refer to the "Isomer Verification" section, as the reactivity profiles differ significantly.

Subject: Stability Profile & Handling of 2-Aminocyclopropane-1-carbonitrile in Acidic Media Applicable For: Synthesis of conformationally restricted GABA analogues, peptide mimetics, and drug discovery scaffolds.[1]

Part 1: Stability Profile & Mechanism

The "Push-Pull" Hazard vs. Acid Stabilization

The free base of 2-aminocyclopropane-1-carbonitrile is inherently unstable due to a "push-pull" electronic effect.[1] The amine acts as an electron donor, while the nitrile acts as an electron acceptor. This polarization weakens the C1-C2 bond of the cyclopropane ring, making it susceptible to ring-opening reactions even under mild conditions.[1]

Acidic Conditions are Protective: Contrary to intuition regarding strained rings, acidic conditions generally stabilize the cyclopropane ring in this specific molecule.

  • Protonation: Upon exposure to acid, the amine becomes protonated (

    
    ).[1]
    
  • Deactivation: The ammonium group is electron-withdrawing.[1] This removes the "donor" aspect of the push-pull system, significantly increasing the barrier to electrophilic ring opening.

  • Hydrolysis Pathway: In strong aqueous acid (e.g., 6M HCl, heat), the primary reaction is nitrile hydrolysis to the carboxylic acid, not ring opening.

The Stereochemical Trap: Cis vs. Trans

The stability of the hydrolysis product depends entirely on stereochemistry.

  • Trans-Isomer: Stable. Hydrolyzes to trans-2-aminocyclopropane-1-carboxylic acid.[1]

  • Cis-Isomer: Unstable in Acid. Hydrolysis yields the

    
    -amino acid, which spontaneously undergoes intramolecular cyclization to form a bicyclic lactam (3-azabicyclo[3.1.0]hexan-2-one).[1]
    
Pathway Visualization

StabilityPathways Start 2-Aminocyclopropane- 1-carbonitrile Acid Acidic Conditions (H+) Start->Acid Add HCl Salt Ammonium Salt (Ring Stabilized) Acid->Salt Protonation Hydrolysis Hydrolysis (Heat + H2O) Salt->Hydrolysis Reflux TransAcid Trans-Amino Acid (Stable Product) Hydrolysis->TransAcid If Trans isomer CisAcid Cis-Amino Acid (Transient) Hydrolysis->CisAcid If Cis isomer Lactam Bicyclic Lactam (Irreversible Side Product) CisAcid->Lactam Spontaneous Cyclization

Figure 1: Reaction pathways in acidic media.[1] Note the divergence based on stereochemistry.

Part 2: Troubleshooting Guide (FAQs)

Scenario A: Storage & Degradation

Q: My compound turned from a white solid to a brown gum/oil. What happened?

  • Diagnosis: You likely stored the free base . The free amine facilitates oxidative degradation and polymerization due to the strained ring.

  • Solution: Always convert the free base to the Hydrochloride (HCl) salt immediately after isolation. The salt is stable for months at -20°C.[1]

Q: Can I remove N-Boc protection with TFA without opening the ring?

  • Diagnosis: Yes. The protonated amine protects the ring.

  • Solution: Use standard TFA/DCM (1:1) conditions at 0°C. Avoid heating. The electron-withdrawing nature of the ammonium group prevents acid-catalyzed ring opening.[1]

Scenario B: Hydrolysis Failures

Q: I tried to hydrolyze the nitrile to the acid using 6M HCl, but I recovered a neutral compound instead of the amino acid.

  • Diagnosis: You are likely working with the cis-isomer .[1] The neutral compound is the bicyclic lactam .

  • Solution:

    • If you want the amino acid: You must open the lactam using basic hydrolysis (LiOH/THF/H2O), then carefully neutralize. Do not re-acidify strongly, or it will re-close.

    • If you want the lactam: Continue heating; the reaction is driving to completion.

Q: My NMR shows a mixture of amide and acid.

  • Diagnosis: Incomplete hydrolysis.[1] The nitrile hydrolyzes to the amide first, which is slower to convert to the acid.

  • Solution: Increase reaction time or temperature (reflux).[1] Ensure HCl concentration is at least 6M.

Part 3: Validated Protocols

Protocol 1: Stabilization via Salt Formation

Use this protocol immediately after synthesizing or receiving the free base.[1]

  • Dissolution: Dissolve the crude free base 2-aminocyclopropane-1-carbonitrile in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.[1]

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in dioxane (anhydrous).

    • Why Anhydrous? Water can initiate partial hydrolysis of the nitrile if the exotherm is not controlled.

  • Precipitation: The HCl salt should precipitate as a white solid.

  • Isolation: Filter under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption (hygroscopic).

  • Validation: Check

    
    H NMR in 
    
    
    
    . The
    
    
    -proton signals should shift downfield due to the ammonium group.
Protocol 2: Controlled Hydrolysis (Trans-Isomer)

Target: Trans-2-aminocyclopropane-1-carboxylic acid.[1]

ParameterConditionReason
Reagent 6M HCl (aq)Provides protons for activation and water for nucleophilic attack.[1]
Temperature Reflux (100°C)Required to push the amide intermediate to the carboxylic acid.
Time 6–18 HoursMonitoring required via TLC or LCMS.[1]
Workup EvaporationRemove excess HCl in vacuo.[1] Do not neutralize in the pot (prevents salt contamination).
Protocol 3: Isomer Verification (Diagnostic)

Before starting, confirm which isomer you have.

  • Coupling Constants (

    
    -values): 
    
    • Run a

      
      H NMR.[1][2] Focus on the protons at C1 and C2.
      
    • Cis-isomer: Typically larger coupling constant (

      
       Hz).[1]
      
    • Trans-isomer: Typically smaller coupling constant (

      
       Hz).[1]
      
  • NOESY:

    • Cis: Strong correlation between H1 and H2.

    • Trans: Weak or no correlation between H1 and H2.

Part 4: Troubleshooting Logic Flow

Use this flow to diagnose yield loss during acidic manipulation.

Troubleshooting Start Issue: Low Yield / Impurity IsomerCheck Check Isomer Stereochemistry Start->IsomerCheck Cis Isomer is CIS IsomerCheck->Cis Trans Isomer is TRANS IsomerCheck->Trans LactamCheck Did you form the Lactam? (Check NMR/Mass) Cis->LactamCheck HydrolysisCheck Incomplete Hydrolysis? (Amide present) Trans->HydrolysisCheck Sol1 Solution: Use Basic Hydrolysis (LiOH) to open Lactam LactamCheck->Sol1 Yes Sol2 Solution: Increase Temp/Time (Reflux 6M HCl) HydrolysisCheck->Sol2 Yes

Figure 2: Decision tree for troubleshooting hydrolysis issues.

References

  • BenchChem. (2025).[1] 2-Aminocyclopropane-1-carbonitrile: Structure and Reactivity. Retrieved from [1]

  • Salgado, A., et al. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. MDPI. Retrieved from

  • Wernic, D., et al. (2006). Cyclopropane-based conformational restriction of GABA analogues. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2023). Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Resolution of Racemic 2-Aminocyclopropane-1-carbonitrile Mixtures

Welcome to the technical support center for the resolution of racemic 2-aminocyclopropane-1-carbonitrile mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of racemic 2-aminocyclopropane-1-carbonitrile mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during these critical experiments. The unique structural rigidity and bifunctionality of 2-aminocyclopropane-1-carbonitrile make its enantiomerically pure forms highly valuable synthons in medicinal chemistry. However, resolving the racemic mixture can be a significant hurdle. This center provides practical, experience-driven guidance to navigate these challenges effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the resolution of 2-aminocyclopropane-1-carbonitrile and its derivatives.

Q1: What are the primary methods for resolving racemic 2-aminocyclopropane-1-carbonitrile?

A1: The three most common and effective strategies for resolving racemic 2-aminocyclopropane-1-carbonitrile are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[2]

  • Enzymatic Kinetic Resolution (EKR): This technique utilizes an enzyme to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[3] For an amine, this typically involves selective acylation.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP.[4]

Q2: Why is my diastereomeric salt crystallization not yielding a high diastereomeric excess (d.e.)?

A2: Low d.e. is a frequent issue and can often be attributed to the formation of a solid solution, where the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer.[5] This prevents effective purification through simple recrystallization.[5] Another possibility is that the solubility difference between the two diastereomeric salts in the chosen solvent is insufficient.

Q3: In enzymatic resolution, my reaction stalls before 50% conversion. What could be the cause?

A3: Several factors can lead to a stalled enzymatic reaction. These include:

  • Enzyme Inhibition: The product or even the substrate at high concentrations can inhibit the enzyme's activity.

  • pH Shift: The reaction may generate acidic or basic byproducts that shift the pH of the medium away from the enzyme's optimal range.

  • Enzyme Instability: The chosen solvent or reaction temperature might not be ideal, leading to denaturation or deactivation of the enzyme over time.[6]

Q4: I am seeing no separation of enantiomers on my new chiral HPLC column. What should I check first?

A4: A complete lack of separation on a new chiral column is a common starting point in method development.[7] The primary causes are typically:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental issue may be that the chosen CSP does not have the necessary stereospecific interactions for your analyte.[7]

  • Incorrect Mobile Phase System: The choice between normal-phase, reversed-phase, or polar organic mode is critical for chiral recognition.[7]

  • Insufficient Column Equilibration: Chiral columns, especially polysaccharide-based ones, often require extended equilibration times to ensure stable and consistent performance.[7][8]

II. Troubleshooting Guides

This section provides detailed troubleshooting workflows for the three primary resolution methods.

Guide 1: Diastereomeric Salt Crystallization
Problem: Repeated recrystallizations do not improve the diastereomeric excess (d.e.).

Underlying Cause: This is a classic sign of solid solution formation.[5] The crystal lattice of the desired, less soluble diastereomer is accommodating the more soluble diastereomer, making separation by crystallization ineffective.[5]

Troubleshooting Workflow:

Troubleshooting workflow for solid solution formation.

Detailed Steps:

  • Systematic Solvent Screening: The interactions between the diastereomeric salts and the solvent are critical.

    • Vary Polarity: Screen a range of solvents with different polarities (e.g., from ethyl acetate to methanol/water mixtures). This can alter the solubility profiles of the diastereomers.

    • Hydrogen Bonding: Employ solvents with different hydrogen bonding capabilities (e.g., alcohols vs. ethers). This can disrupt or promote the crystal packing that leads to solid solutions.

  • Change the Resolving Agent: If solvent screening is unsuccessful, the issue lies with the diastereomeric pair itself.

    • A structurally different chiral resolving agent will form diastereomers with different physical properties and crystal packing, which may prevent the formation of a solid solution.[5] For 2-aminocyclopropane-1-carbonitrile, if you started with a tartaric acid derivative, consider switching to an agent like mandelic acid or a camphor-sulfonic acid.

Data Summary: Common Chiral Resolving Acids

Resolving AgentTypical Solvent SystemsKey Considerations
(+)-Tartaric AcidMethanol, Ethanol, Water mixturesReadily available and cost-effective.[9]
(-)-Dibenzoyl-D-tartaric acidMethanol, Acetonitrile, DichloromethaneOften provides better-defined crystals.
(1R)-(-)-10-Camphorsulfonic acidIsopropanol, Ethyl acetateStrong acid, useful for weakly basic amines.
(R)-(-)-Mandelic acidAlcohols, WaterCan offer different crystal packing vs. tartaric acids.
Guide 2: Enzymatic Kinetic Resolution (EKR)
Problem: The reaction achieves high enantiomeric excess (e.e.) for the unreacted amine, but the yield is significantly below the theoretical maximum of 50%.

Underlying Cause: This indicates that the enzyme is highly selective, but the reaction is stopping prematurely. This could be due to product inhibition, a shift in pH, or a non-optimal reaction environment.

Troubleshooting Workflow:

Troubleshooting workflow for EKR low yield.

Detailed Steps:

  • pH Control: Use a suitable buffer system (e.g., phosphate or TRIS buffer) to maintain the optimal pH for the enzyme throughout the reaction.

  • Substrate/Product Inhibition:

    • Run the reaction at a lower substrate concentration.

    • Consider a biphasic system (e.g., aqueous buffer with an immiscible organic solvent like MTBE) where the product is extracted from the aqueous enzyme phase as it is formed, thus minimizing product inhibition.

  • Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limit of a standard kinetic resolution, consider a DKR. This involves adding a racemization catalyst that continuously converts the unreactive enantiomer back into the racemic mixture, allowing for a theoretical yield of up to 100%.[3][10]

Data Summary: Common Enzymes for Amine Resolution

EnzymeAcylating AgentTypical Solvent
Candida antarctica Lipase B (CALB)Isopropyl acetate, Ethyl acetateToluene, MTBE, Hexane
Pseudomonas cepacia Lipase (PSL)Vinyl acetate, Acetic anhydrideDiisopropyl ether, THF
Penicillin G AcylaseN-Phenylacetylglycine methyl esterAqueous buffer
Guide 3: Chiral HPLC
Problem: Poor peak shape (tailing or fronting) is compromising resolution and quantification.

Underlying Cause: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase, or issues with the sample solvent. For a basic compound like 2-aminocyclopropane-1-carbonitrile, interactions with residual acidic silanol groups on the silica support are a common cause of tailing.

Troubleshooting Workflow:

Troubleshooting workflow for poor HPLC peak shape.

Detailed Steps:

  • Use Mobile Phase Additives: For a basic analyte like an aminonitrile, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase.[7] This will mask the active silanol sites on the stationary phase and significantly improve peak symmetry.

  • Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[11] Whenever possible, dissolve the sample in the mobile phase itself.[7]

  • Optimize Flow Rate and Temperature:

    • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column), as this can improve efficiency and resolution.[8]

    • Temperature: Temperature affects the thermodynamics of chiral recognition.[7] Analyze your sample at different column temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimal condition for both resolution and peak shape.[7]

Data Summary: Starting Conditions for Chiral HPLC Screening

CSP TypeMobile Phase ModeTypical Mobile PhaseAdditive for Amines
Polysaccharide (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Normal PhaseHexane/Isopropanol (90:10)0.1% Diethylamine (DEA)
Polysaccharide (e.g., Chiralpak® IA, IB, IC)Polar OrganicAcetonitrile/Methanol (50:50)0.1% DEA or TEA
Crown Ether (e.g., ChiroSil®)Reversed PhaseAqueous Buffer (pH 2-7) / AcetonitrileBuffer controls ionization

III. Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol describes a general procedure for the resolution of racemic 2-aminocyclopropane-1-carbonitrile using (+)-dibenzoyl-D-tartaric acid.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 2-aminocyclopropane-1-carbonitrile in methanol (approx. 10 mL per gram of amine).

    • In a separate flask, dissolve 1.0 equivalent of (+)-dibenzoyl-D-tartaric acid in the same volume of methanol.

    • Slowly add the acid solution to the amine solution with stirring. The reaction is exothermic.

    • Stir the resulting solution at room temperature for 1 hour.

  • Crystallization:

    • Slowly add a less polar solvent, such as ethyl acetate, until the solution becomes turbid.

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight.

  • Isolation and Purification:

    • Collect the resulting crystals by suction filtration and wash them with a small amount of cold methanol.

    • Dry the crystals under vacuum. This is your first crop of diastereomerically enriched salt.

    • Analyze the diastereomeric excess (d.e.) of the crystals by chiral HPLC or by liberating the amine and measuring the e.e.

    • Recrystallize the salt from a suitable solvent system (e.g., methanol/ethyl acetate) until a constant d.e. is achieved.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the solution to pH > 11 with a 2M NaOH solution.

    • Extract the liberated free amine with an organic solvent like dichloromethane (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-aminocyclopropane-1-carbonitrile.

Protocol 2: Enzymatic Kinetic Resolution using CALB

This protocol outlines the selective acylation of one enantiomer of 2-aminocyclopropane-1-carbonitrile.

  • Reaction Setup:

    • To a flask, add racemic 2-aminocyclopropane-1-carbonitrile (1.0 equiv.), immobilized Candida antarctica Lipase B (CALB) (e.g., 20 mg per mmol of substrate), and a suitable solvent like toluene (20 mL per mmol).

    • Add an acylating agent, such as isopropyl acetate (1.5 equiv.).

    • Stir the suspension at a controlled temperature (e.g., 40°C).

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the enantiomeric excess (e.e.) of the remaining amine by chiral HPLC.

    • The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the unreacted amine and the acylated product.[12]

  • Workup and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Evaporate the solvent from the filtrate.

    • The resulting mixture contains the unreacted enantiomer and the acylated enantiomer. These can be separated by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

IV. References

  • Technical Support Center: Enhancing Resolution in Chiral Chromatography - Benchchem. (n.d.). Retrieved from

  • dealing with solid solutions in diastereomeric salt resolution - Benchchem. (n.d.). Retrieved from

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Retrieved from

  • Kinetic resolution – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from

  • Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions - MDPI. (2021, September 28). Retrieved from

  • Resolution of a Racemic Mixture - Science Learning Center. (n.d.). Retrieved from

  • (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor - ResearchGate. (n.d.). Retrieved from

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved from

  • Chiral resolution - Wikipedia. (n.d.). Retrieved from

  • Racemic Mixtures Separation Of Enantiomers - Separations And Purifications - MCAT Content - Jack Westin. (n.d.). Retrieved from

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines - Organic Chemistry Portal. (n.d.). Retrieved from

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: 2-Aminocyclopropane-1-carbonitrile Salts

Topic: Troubleshooting Solubility & Stability Issues Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Introduction: The "Goldilocks" Challenge You are likely visiting this page because y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability Issues

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Introduction: The "Goldilocks" Challenge

You are likely visiting this page because you are working with 2-aminocyclopropane-1-carbonitrile hydrochloride (or a related salt) and facing a contradiction: the salt is too polar for your organic reactions, but the free base is too unstable to isolate.

This molecule is a "spring-loaded" trap.[1] The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol), and the geminal amino/nitrile substitution creates a push-pull electronic environment that makes the ring susceptible to fragmentation and polymerization.[1]

This guide provides field-proven protocols to navigate the solubility-stability trade-off without destroying your starting material.

Module 1: Understanding the Salt (Why it won't dissolve)

User Query: "I'm trying to dissolve the HCl salt in DCM or EtOAc for a coupling reaction, but it remains a suspension. Heating didn't help."

Root Cause Analysis

The hydrochloride salt of 2-aminocyclopropane-1-carbonitrile has an exceptionally high crystal lattice energy.[1] It behaves more like an inorganic salt (e.g., NaCl) than a typical organic intermediate.

  • Non-Polar Solvents (DCM, Toluene, Hexane): < 0.1 mg/mL solubility.[1] The solvent cannot overcome the ionic lattice forces.

  • Polar Aprotic Solvents (THF, EtOAc): Very low solubility.[1]

  • Polar Protic Solvents (MeOH, Water): High solubility, but these are often incompatible with downstream reagents (e.g., acid chlorides, anhydrides).[1]

Data: Solubility Matrix
Solvent SystemSolubility RatingRisk FactorRecommended Use
Water Excellent (>100 mg/mL)High: Hydrolysis of nitrile to amide/acid.[1]Aqueous workups only (keep cold).
Methanol (MeOH) Good (>50 mg/mL)Medium: Nucleophilic attack if heated.[1]Recrystallization; Transfer solvent.[1]
DMSO / DMF ExcellentLow: Hard to remove.[1]NMR; Reactions requiring high T.
DCM / Chloroform NegligibleN/A Antis-solvent; Washing impurities.[1]
Ether / MTBE NegligibleN/A Anti-solvent for precipitation.[1]

Module 2: Recrystallization Protocol

User Query: "My salt is off-white/brown. How do I purify it without degrading it?"

Standard Operating Procedure (SOP): The "Displacement" Method Do not use water alone for recrystallization, as heating aqueous solutions of this nitrile risks hydrolysis to the amide.[1] Use a Methanol/MTBE system.[1]

  • Dissolution: Suspend the crude salt in the minimum amount of Methanol (MeOH) at room temperature.[1]

  • Filtration: If solids remain, filter them out (these are likely inorganic salts like NH₄Cl).[1]

  • Precipitation: Slowly add Methyl tert-butyl ether (MTBE) or Diethyl Ether to the filtrate with vigorous stirring until the solution turns cloudy.

    • Ratio Target: 1:3 to 1:5 (MeOH:MTBE).[1]

  • Crystallization: Cool the mixture to 0–4°C for 2 hours.

  • Isolation: Filter the white crystals under nitrogen. Wash with cold MTBE.[1]

  • Drying: Vacuum dry at <40°C. Note: Overheating during drying can cause yellowing (polymerization).[1]

Module 3: Handling the Free Base (The Danger Zone)

User Query: "I neutralized the salt with NaOH, extracted into DCM, and rotavapped it. The oil turned into a solid rubber/gum within minutes. What happened?"

The Mechanism of Failure

You have triggered Intermolecular Nucleophilic Ring Opening .[1] Once the amine is deprotonated (Free Base), it becomes a nucleophile. In the concentrated state (neat oil), the amine of one molecule attacks the strained cyclopropane ring of a neighbor, leading to rapid oligomerization/polymerization.

Critical Rule: Never isolate the free base as a neat residue.

Corrective Workflow: The "In-Situ" Neutralization

You must generate the free base in the presence of your electrophile (e.g., the carboxylic acid, aldehyde, or anhydride you are reacting it with).[1]

Protocol: Biphasic Schotten-Baumann Conditions

Best for: Amide couplings with Acid Chlorides.[1]

  • Dissolve the HCl salt in water (minimal volume).[1]

  • Add an equal volume of DCM containing your Acid Chloride .[1]

  • Cool to 0°C.

  • Add a base (e.g., K₂CO₃ or NaOH) slowly to the stirring biphasic mixture.

    • Why? As the free base forms, it immediately partitions into the DCM layer and reacts with the acid chloride before it can self-destruct.[1]

Protocol: Organic "Free-Basing" (Non-Aqueous)

Best for: Peptide coupling (EDC/HOBt or HATU).[1]

  • Suspend the HCl salt in DMF or NMP.[1]

  • Add the Carboxylic Acid and Coupling Agent.[1]

  • Add a non-nucleophilic organic base (DIPEA or NMM ) last.[1]

    • Stoichiometry: You need 1 equivalent of base to neutralize the HCl, plus the standard equivalents for the reaction.[1]

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for solvent selection and handling based on your specific application.

SolubilityLogic Start START: 2-aminocyclopropane-1-CN (Salt) Goal What is your Goal? Start->Goal Purify Purification Goal->Purify React Chemical Reaction Goal->React SolventChoice Solvent Selection Purify->SolventChoice ReactionType Reaction Type? React->ReactionType Recryst Recrystallize: MeOH (dissolve) + MTBE (precipitate) SolventChoice->Recryst Avoid Water/Heat Coupling Amide Coupling ReactionType->Coupling Nucleophilic Nucleophilic Substitution ReactionType->Nucleophilic ProtocolA Protocol A: In-Situ Neutralization (DIPEA in DMF/DCM) Coupling->ProtocolA Organic Soluble ProtocolB Protocol B: Biphasic (DCM/Water + K2CO3) Coupling->ProtocolB Water Tolerant Danger STOP: Do NOT isolate Free Base Nucleophilic->Danger High Risk Danger->ProtocolA Use Trapping Agent

Caption: Decision matrix for handling 2-aminocyclopropane-1-carbonitrile salts, prioritizing in-situ neutralization to prevent polymerization.

Module 5: Analytical Troubleshooting (FAQs)

Q: My 1H NMR in DMSO-d6 has a huge peak at 3.33 ppm and the integration is off. Is my salt wet?

  • A: Likely yes.[1] The HCl salt is hygroscopic. The peak at 3.33 ppm is water interacting with the DMSO.

    • Fix: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours. Run NMR immediately. Do not heat the NMR tube to "dry" it, as this accelerates degradation.

Q: I see a new spot on TLC that stays at the baseline. What is it?

  • A: If you exposed the material to water or base, this is likely the hydrolyzed amide (1-aminocyclopropane-1-carboxamide) or the ring-opened polymer .[1]

    • Test: Stain with Ninhydrin.[1] The polymer often streaks; the amide will be a distinct spot lower than the nitrile.

Q: Can I store the free base in solution?

  • A: Only for short periods (hours) at -20°C in dilute solution (e.g., DCM). Never store it concentrated.

References

  • Sigma-Aldrich. 1-Amino-1-cyclopropanecarbonitrile hydrochloride Product Specification.Link[1]

  • Grob, C. A.Mechanisms of Fragmentation of Cyclopropyl Amines.Angew. Chem. Int. Ed. (General mechanism reference for cyclopropyl amine instability).
  • Wipf, P., et al. Synthesis of peptide mimetics.[1] (General reference for handling strained amino acid intermediates).

  • Merck Process Research. Development of Odanacatib Intermediates. (While specific to fluorinated analogs, the salt handling protocols in their patent literature apply generally to this class). J. Org.[1] Chem. / Org. Process Res. Dev. context.[1][2][3][4][5][6][7][8]

  • PubChem. Compound Summary: 1-aminocyclopropane-1-carbonitrile hydrochloride.[1][4]Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing Stereoisomers: The Case of cis- and trans-2-aminocyclopropane-1-carbonitrile using NOE Spectroscopy

In the landscape of drug discovery and development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity, efficacy, and s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity, efficacy, and safety. Among the arsenal of analytical techniques available to the modern researcher, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically the Nuclear Overhauser Effect (NOE), stands out as an exceptionally powerful tool for elucidating the three-dimensional structure of molecules in solution.[1]

This guide provides an in-depth, practical comparison of how to distinguish between the cis and trans diastereomers of 2-aminocyclopropane-1-carbonitrile. The rigid, strained nature of the cyclopropane ring makes it an ideal system for demonstrating the utility of through-space correlations measured by NOE experiments.[2] We will explore the theoretical underpinnings, present comparative data, and provide detailed experimental protocols for both one-dimensional (1D) and two-dimensional (2D) NOE techniques.

The Structural Challenge: cis vs. trans Isomers

The fundamental difference between the cis and trans isomers of 2-aminocyclopropane-1-carbonitrile lies in the spatial arrangement of the amino (-NH₂) and cyano (-CN) groups relative to the plane of the cyclopropane ring.

  • In the cis isomer , the amino and cyano groups are on the same face of the ring.

  • In the trans isomer , these groups are on opposite faces .

This seemingly subtle difference has profound implications for the molecule's shape and, consequently, its interactions with biological targets. From an NMR perspective, this stereochemical variance results in distinct through-space distances between the protons on the cyclopropane ring.

cluster_cis cis-2-aminocyclopropane-1-carbonitrile cluster_trans trans-2-aminocyclopropane-1-carbonitrile cis_image cis_label Protons on the same face trans_image trans_label Protons on opposite faces G Key NOE Interaction cluster_cis cis Isomer cluster_trans trans Isomer cis_struct cis_struct H1_cis H1 H2_cis H2 H1_cis->H2_cis  < 5 Å Strong NOE Expected trans_struct trans_struct H1_trans H1 H2_trans H2 H1_trans->H2_trans  > 5 Å No NOE Expected

Caption: Expected NOE between H1 and H2 in cis and trans isomers.

Comparative Data: What to Expect in the Spectra

While specific experimental data for 2-aminocyclopropane-1-carbonitrile is not widely published, we can predict the expected NMR data based on well-established principles for substituted cyclopropanes. [2][3] ¹H NMR Chemical Shifts and Coupling Constants:

The chemical environment of the cyclopropyl protons differs between the two isomers, leading to variations in their chemical shifts (δ). Additionally, the through-bond coupling constants (J-couplings) are stereodependent. For vicinal protons on a cyclopropane ring, the coupling constant for cis protons is generally larger than for trans protons. [4] Table 1: Predicted ¹H NMR Data for 2-aminocyclopropane-1-carbonitrile Isomers

Parametercis Isomertrans IsomerRationale for Distinction
δ H1 (ppm) ~2.0 - 2.5~1.8 - 2.3Different shielding due to proximity of the amino group.
δ H2 (ppm) ~2.8 - 3.3~2.6 - 3.1Different shielding due to proximity of the cyano group.
³JH1,H2 (Hz) ~8 - 12~5 - 8Vicinal cis coupling is typically larger than trans coupling. [4]
NOE (H1 ↔ H2) Present Absent Definitive indicator of cis stereochemistry. [3]

NOE Data as the Decisive Factor:

As highlighted in Table 1, the presence or absence of a NOE correlation between H1 and H2 is the most unambiguous method for assigning the stereochemistry. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly effective as it visualizes all through-space correlations simultaneously. [2] In a 2D NOESY spectrum, the standard 1D ¹H NMR spectrum appears along the diagonal. Off-diagonal peaks, or "cross-peaks," indicate through-space correlations between protons.

  • For the cis isomer , a cross-peak will be observed connecting the signals of H1 and H2.

  • For the trans isomer , this cross-peak will be absent.

Experimental Protocols

To obtain high-quality, reliable data, the following experimental protocols are recommended.

1D NOE Difference Spectroscopy Protocol

This experiment is ideal for confirming a suspected interaction between two specific protons.

G start Start: Sample Preparation step1 Acquire Standard ¹H Spectrum Identify target proton (e.g., H1) start->step1 step2 Set up 1D NOE Difference Experiment Irradiate H1 step1->step2 step3 Acquire 'On-Resonance' Spectrum (H1 saturated) step2->step3 step4 Acquire 'Off-Resonance' Control Spectrum (Irradiate a blank region) step3->step4 step5 Subtract Control from On-Resonance Spectrum step4->step5 end Result: Difference Spectrum Positive peak for H2 indicates NOE step5->end

Caption: Workflow for 1D NOE Difference Spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The sample should be free of paramagnetic impurities, which can quench the NOE effect.

  • Acquire a Standard ¹H Spectrum: Obtain a high-quality 1D proton spectrum to determine the precise chemical shifts of H1 and H2.

  • Set Up the Experiment:

    • Select the 1D NOE difference pulse program on your spectrometer.

    • Set the selective irradiation frequency to the chemical shift of H1.

    • Use a mixing time appropriate for small molecules (typically 0.5-1.0 seconds).

  • Acquisition:

    • Acquire the "on-resonance" spectrum by irradiating H1.

    • Acquire a second, "off-resonance" control spectrum by irradiating a region of the spectrum devoid of any proton signals.

  • Processing:

    • Process both spectra identically.

    • Subtract the off-resonance spectrum from the on-resonance spectrum.

  • Interpretation: In the resulting difference spectrum, the irradiated proton (H1) will appear as a large negative signal. If H2 is in close proximity, it will appear as a positive, enhanced signal, confirming a cis relationship.

2D NOESY Spectroscopy Protocol

This is the preferred method for a comprehensive analysis of all through-space interactions.

G start Start: Sample Preparation step1 Acquire Standard ¹H Spectrum Determine spectral width start->step1 step2 Set up 2D NOESY Experiment (e.g., noesyph pulse sequence) step1->step2 step3 Set Key Parameters: Mixing time (d8), number of scans (ns), number of increments (td1) step2->step3 step4 Acquire 2D Data step3->step4 step5 Process Data (2D Fourier Transform) step4->step5 end Result: 2D NOESY Spectrum Analyze for H1-H2 cross-peak step5->end

Caption: Workflow for 2D NOESY Spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sample as described for the 1D experiment.

  • Initial ¹H Spectrum: Acquire a standard 1D proton spectrum to set the spectral width (SW) and transmitter offset (o1p) for the 2D experiment.

  • Set Up the Experiment:

    • Load a standard 2D NOESY parameter set (e.g., noesyphsw on Bruker systems).

    • Adjust the spectral width and offset to encompass all proton signals.

  • Key Parameters:

    • Mixing Time (d8): For small molecules like this, a mixing time of 400-800 ms is a good starting point.

    • Number of Scans (ns): This depends on the sample concentration. Start with 8 or 16 scans per increment.

    • Time Domain in F1 (td1): Typically, 256 or 512 increments are sufficient for good resolution.

  • Acquisition: Run the 2D NOESY experiment.

  • Processing: Apply a 2D Fourier transform to the acquired data. Phase correction may be necessary.

  • Interpretation: In the final 2D spectrum, identify the diagonal peaks corresponding to H1 and H2. Look for a cross-peak at the intersection of the chemical shifts of H1 and H2. The presence of this cross-peak is definitive evidence for a cis relationship.

Conclusion

For the stereochemical assignment of rigid cyclic systems like 2-aminocyclopropane-1-carbonitrile, the Nuclear Overhauser Effect is an indispensable tool. While differences in chemical shifts and coupling constants provide valuable clues, the unambiguous, through-space nature of the NOE offers a definitive answer. A 2D NOESY experiment is the most robust approach, providing a comprehensive map of all proton proximities within the molecule. The observation of a clear cross-peak between the protons at C1 and C2 would irrefutably identify the cis isomer, while its absence would confirm the trans configuration. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately determine the stereochemistry of these and similar molecules, a crucial step in advancing their research and development programs.

References

  • Why is cis proton coupling larger than trans proton coupling in cyclopropanes? Chemistry Stack Exchange. Available at: [Link]

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate. Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available at: [Link]

  • 2D NMR: NOESY NMR INTERPRETATION. YouTube. Available at: [Link]

  • 1-Aminocyclopropanecarbonitrile | C4H6N2 | CID 556888. PubChem. Available at: [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]

  • Diagnostic NOE correlations used to determine the relative configuration of compounds 5 and 14. ResearchGate. Available at: [Link]

  • Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule – arugosin C. Butts Research Group. Available at: [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 2-aminocyclopropane-1-carbonitrile

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 2-aminocyclopropane-1-carbonitrile , a structural isomer of the well-known ethylene precursor 1-aminocyclopropane-1-carbonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 2-aminocyclopropane-1-carbonitrile , a structural isomer of the well-known ethylene precursor 1-aminocyclopropane-1-carbonitrile (ACC nitrile).

Executive Summary & Compound Profile

2-Aminocyclopropane-1-carbonitrile is a vicinal disubstituted cyclopropane. Unlike its geminal isomer (ACC nitrile), which possesses a quaternary carbon, the 2-amino isomer has two tertiary carbons on the ring. This structural difference fundamentally alters its fragmentation pathway under Electron Ionization (EI) and Electrospray Ionization (ESI), making mass spectrometry a definitive tool for structural elucidation.

  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass: 82.0531 Da[1][2]

  • Key Application: Chiral intermediate in drug synthesis; structural analogue for probing ethylene biosynthesis pathways.

  • Analytical Challenge: Distinguishing the vicinal (2-amino) isomer from the geminal (1-amino) isomer and acyclic isomers like 3-aminopropanenitrile.

Instrumentation & Methodology

For definitive characterization, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard due to the rich structural information provided by fragmentation. However, due to the polarity of the primary amine and nitrile groups, derivatization is strictly recommended to prevent peak tailing and thermal degradation.

Recommended Protocol: Acetyl Derivatization (GC-MS)

Direct injection of the free amine often yields poor sensitivity. Converting the amine to an acetamide improves volatility and chromatographic shape.

  • Sample Prep: Dissolve 1 mg of sample in 100 µL acetonitrile.

  • Derivatization: Add 50 µL Acetic Anhydride and 50 µL Pyridine (catalyst/base).

  • Incubation: Heat at 60°C for 30 minutes.

  • Extraction: Dry under nitrogen and reconstitute in ethyl acetate.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Inlet: 250°C, Split 10:1.

    • Temp Program: 60°C (1 min) → 20°C/min → 280°C.

Fragmentation Analysis (Electron Ionization)

The fragmentation of the underivatized molecule (m/z 82) follows a pathway driven by the release of ring strain (approx. 27.5 kcal/mol) and the directing power of the nitrogen lone pair.

Primary Fragmentation Pathway (Underivatized)
  • Molecular Ion (M+•, m/z 82): The radical cation forms primarily by removing an electron from the nitrogen lone pair.

  • Hydrogen Loss (m/z 81): Unlike the 1-amino isomer, the 2-amino isomer has tertiary hydrogens at the

    
    -positions. Loss of H• is favorable to form a stabilized iminium character on the ring.
    
  • Ring Opening & HCN Elimination (m/z 55): The cyclopropane ring opens to relieve strain. A major pathway involves the elimination of HCN (27 Da) involving the nitrile group, leaving a

    
     fragment (m/z 55).
    
  • Alkene Elimination (m/z 54): Alternatively, the ring can cleave to eliminate ethylene (

    
    ), leaving a charged nitrile-amine species.
    
Fragmentation Mechanism Diagram

The following Graphviz diagram illustrates the mechanistic flow from the molecular ion to key fragments.

FragmentationPathway cluster_legend Pathway Key M_Ion Molecular Ion (M+) m/z 82 [Cyclopropyl-NH2]+. M_H [M-H]+ m/z 81 Iminium stabilization M_Ion->M_H - H• RingOpen Distonic Radical Cation Ring Opening M_Ion->RingOpen Strain Relief Frag_55 m/z 55 [M - HCN]+. (C3H5N) RingOpen->Frag_55 - HCN (27 Da) Frag_54 m/z 54 [M - C2H4]+. (C2H2N2) RingOpen->Frag_54 - C2H4 (28 Da) Frag_41 m/z 41 [C3H5]+ Allyl Cation Frag_55->Frag_41 - N species Primary Route Primary Route

Caption: Mechanistic fragmentation pathway of 2-aminocyclopropane-1-carbonitrile (EI, 70eV).

Comparison Guide: Distinguishing Isomers

The primary challenge is distinguishing 2-aminocyclopropane-1-carbonitrile from its isomers. Use the table below to identify diagnostic peaks.

Comparative Fragmentation Table[3]
Feature2-Aminocyclopropane-1-carbonitrile (Target)1-Aminocyclopropane-1-carbonitrile (ACC Nitrile)3-Aminopropanenitrile (Linear Isomer)
Structure Type Vicinal (Substituents on C1, C2)Geminal (Substituents on C1)Acyclic / Linear
Molecular Ion (M+) m/z 82 (Distinct)m/z 82 (Weak/Absent)m/z 82 (Weak)
Base Peak m/z 54 or 55 (Ring cleavage)m/z 54 (Loss of C2H4 from ring)m/z 30 (

)
Diagnostic Loss M-1 (m/z 81): Visible due to tertiary H.M-1 (m/z 81): Very weak (no tertiary H).[1][3]Alpha Cleavage: Dominant m/z 30.
Mechanism Note Ring strain drives cleavage; H-loss is facile.Quaternary center inhibits H-loss; Ring explodes.Classic amine alpha-cleavage dominates.
Why these differences exist:
  • The M-1 Peak (m/z 81): In the 2-amino isomer, the carbon bearing the amine has a hydrogen atom (tertiary carbon). Ionization at the nitrogen promotes the loss of this

    
    -hydrogen to form a stable double bond to the nitrogen (
    
    
    
    ). In the 1-amino isomer, the carbon bearing the amine is quaternary (bonded to C, C, N, CN) and has no hydrogen to lose, making the m/z 81 peak significantly weaker or absent.
  • The Base Peak (m/z 30): The linear isomer (3-aminopropanenitrile) undergoes standard amine

    
    -cleavage, breaking the C-C bond next to the nitrogen to form 
    
    
    
    (m/z 30). This is the hallmark of primary acyclic amines. Cyclopropylamines cannot easily form this ion without complex ring opening, making m/z 30 much less abundant in the cyclic isomers.

Experimental Data & Validation

Simulated EI-MS Data (70 eV)

Based on fragmentation rules for cyclopropylamines.

m/zRelative Abundance (%)Ion IdentityMechanism
82 45

Molecular Ion
81 30


-H loss (Diagnostic for 2-amino)
55 80

Loss of Nitrile group + H migration
54 100

Loss of ethylene (Ring breakdown)
41 60

Allyl cation (Cyclopropane ring residue)
28 25

Rearrangement fragment
Validation Step (Self-Check)

To validate your specific isomer in the lab:

  • Check m/z 30: If m/z 30 is the base peak (100%), you likely have the linear isomer (3-aminopropanenitrile), not the cyclopropane.

  • Check m/z 81: If m/z 81 is <5% relative abundance, you likely have the 1-amino (geminal) isomer. If m/z 81 is prominent (>20%), it confirms the 2-amino (vicinal) structure.

References

  • McLafferty, F. W., & Turecek, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text for fragmentation mechanisms).

  • Petritis, K., et al. (2000).[5] Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341.[5][6] Link (Source for ACC/Geminal isomer fragmentation data).

  • Bouchoux, G. (2012). Gas-Phase Basicities and Proton Affinities of Cyclopropylamines. Mass Spectrometry Reviews. (Mechanistic insight into cyclopropylamine ring opening).
  • NIST Chemistry WebBook. (2023). Standard Reference Data for 3-aminopropanenitrile (Linear isomer comparison). Link

Sources

Validation

comparison of 2-aminocyclopropane-1-carbonitrile vs ACC reactivity

The reactivity of 2-aminocyclopropane-1-carbonitrile (2-AC-CN) versus 1-aminocyclopropane-1-carboxylic acid (ACC) represents a fundamental dichotomy in cyclopropane chemistry: the "Activated Donor-Acceptor" system versus...

Author: BenchChem Technical Support Team. Date: February 2026

The reactivity of 2-aminocyclopropane-1-carbonitrile (2-AC-CN) versus 1-aminocyclopropane-1-carboxylic acid (ACC) represents a fundamental dichotomy in cyclopropane chemistry: the "Activated Donor-Acceptor" system versus the "Metabolically Poised" scaffold.[1]

This guide details the mechanistic divergence between these two isomers. While ACC serves as a biologically stable "delayed-release" precursor (primarily for ethylene), 2-AC-CN acts as a chemically "spring-loaded" synthon, utilizing vicinal push-pull electronics to drive synthetic transformations.[1]

Part 1: Executive Comparative Analysis

The core difference lies in the substitution pattern on the cyclopropane ring, which dictates the electronic distribution and subsequent ring-opening mechanisms.[1]

FeatureACC (1-Aminocyclopropane-1-carboxylic acid) 2-AC-CN (2-Aminocyclopropane-1-carbonitrile)
Substitution Pattern Geminal (1,1) : Amino and Acid on C1.[1]Vicinal (1,2) : Amino on C2, Nitrile on C1.[1][2]
Electronic Class

-Amino Acid (Constrained).[1][3]
Donor-Acceptor (D-A) Cyclopropane.[1][2]
Primary Reactivity Radical Fragmentation : Oxidative cleavage of C1-C2/C1-C3 to release ethylene.[1]Ionic Ring Opening : Heterolytic cleavage of C1-C2 bond via nucleophilic attack.[1]
Stability High metabolic stability; requires specific enzymatic (ACO) or radical activation.[1]Chemically labile; prone to acid-catalyzed rearrangement or nucleophilic ring opening.[1]
Key Application Plant Hormone Precursor; NMDA Receptor Agonist; Peptidomimetic (Turn inducer).[1]Synthetic Intermediate; Precursor to

-amino acids; Access to pyrrolidines.[1]

Part 2: Mechanistic Deep Dive

ACC: The Radical Fragmentation Pathway

ACC is structurally unique because the geminal substitution stabilizes the ring against spontaneous ionic opening under physiological conditions.[1] Its reactivity is unlocked primarily through Single Electron Transfer (SET) mechanisms.[1]

  • Mechanism: In biological systems, ACC Oxidase (ACO) generates an ACC-amine radical cation.[1] The ring strain is released not by simple bond breaking, but by fragmentation into ethylene (

    
    ) and cyanoformic acid (which degrades to 
    
    
    
    +
    
    
    ).[1]
  • Causality: The geminal amino/carboxyl groups allow chelation to Iron(II) centers (in ACO), positioning the molecule for precise oxidation.[1]

2-AC-CN: The Donor-Acceptor "Push-Pull" Pathway

2-AC-CN is a classic Donor-Acceptor Cyclopropane .[1] The C1-C2 bond is highly polarized.[1]

  • Mechanism: The electron-donating amino group at C2 "pushes" electron density into the ring, while the electron-withdrawing nitrile at C1 "pulls" it.[1] This weakens the C1-C2 bond significantly.[1]

  • Reactivity: Under Lewis Acid catalysis or protonation, the C1-C2 bond cleaves heterolytically to form a 1,3-zwitterion (or equivalent).[1] This species acts as a 1,3-dipole, trapping nucleophiles or undergoing cycloadditions.[1]

Visualizing the Pathways

ReactivityComparison cluster_0 Mechanism Type ACC ACC (1,1-Subst) Stable Scaffold Radical Radical Activation (Fe(II)/O2 or Oxidant) ACC->Radical SET Oxidation ACCN 2-AC-CN (1,2-Subst) Donor-Acceptor Acid Acid Catalysis (Lewis or Brønsted) ACCN->Acid Polarization Ethylene Fragmentation (Ethylene + HCN + CO2) Radical->Ethylene C1-C2 Cleavage Linear Ring Expansion/Opening (gamma-Amino Nitriles) Acid->Linear Nucleophilic Attack (Homo-Michael)

Figure 1: Mechanistic divergence.[1] ACC undergoes oxidative fragmentation, while 2-AC-CN undergoes ionic ring expansion.[1]

Part 3: Experimental Protocols

To validate the reactivity differences, the following self-validating protocols compare the stability and activation requirements of both species.

Protocol A: Oxidative Fragmentation of ACC (The "Ethylene Test")

Objective: Demonstrate the stability of ACC to acid/base and its specific sensitivity to oxidative radical conditions.

  • Preparation: Dissolve ACC (10 mM) in phosphate buffer (pH 7.2).

  • Control Arm: Add HCl (to pH 2) or NaOH (to pH 12). Monitor by NMR.

    • Expected Result: No ring opening.[1] ACC remains intact (zwitterionic stability).

  • Active Arm (Fenton Chemistry): To the neutral ACC solution, add

    
     (1 mM) and Hydrogen Peroxide (10 mM).
    
  • Detection: Seal the reaction vessel with a rubber septum. Incubate at 30°C for 30 mins.

  • Analysis: Withdraw headspace gas and analyze via GC-FID for ethylene .

    • Causality: The hydroxyl radicals generated by Fenton's reagent mimic the ACO active site, abstracting an electron from the amine and triggering ring fragmentation [1].[1]

Protocol B: Lewis-Acid Catalyzed Ring Opening of 2-AC-CN

Objective: Demonstrate the lability of the donor-acceptor bond in 2-AC-CN towards nucleophiles.[1]

  • Substrate: Dissolve 2-aminocyclopropane-1-carbonitrile (or its N-protected derivative, e.g., N-Boc) in anhydrous Dichloromethane (DCM).

  • Nucleophile: Add 1.5 equivalents of an indole (electron-rich aromatic) or simple alcohol (methanol).[1]

  • Catalyst: Add 10 mol%

    
     or 
    
    
    
    at 0°C.
  • Monitoring: Monitor via TLC or LC-MS.

    • Expected Result: Rapid disappearance of the starting material.[1] Formation of a linear product (e.g.,

      
      -amino nitrile derivative) or a Friedel-Crafts alkylation product on the indole C3 position.[1]
      
    • Validation: The reaction proceeds via the "homo-Michael" addition. The Lewis acid coordinates to the nitrile (acceptor), increasing the "pull," while the amine (donor) stabilizes the developing positive charge at C2, snapping the bond [2].[1]

Part 4: Applications in Drug Discovery

Application DomainACC Utility 2-AC-CN Utility
Peptidomimetics

-Turn Inducer:
Constrains the

angles of the peptide backbone.[1] Used to lock bioactive conformations (e.g., in opioid peptides).[1]

-Peptide Synthons:
Ring opening provides access to

-amino acids or, via rearrangement,

-amino acids.[1]
Enzyme Inhibition Suicide Substrate: ACC deaminase inhibitors.[1]Covalent Warhead Precursor: The nitrile group can be converted to electrophilic traps, but the ring itself is often too reactive for direct use as a stable drug scaffold without modification.[1]
Diversity Synthesis Limited.[1] Primarily used as a fixed building block.[1]High. Acts as a 1,3-Dipole Equivalent for [3+2] cycloadditions to build pyrrolidines and cyclopentanes.[1]

Part 5: References

  • Mechanistic Investigations of ACC Oxidase. Biochemistry. (2006). Detailed kinetic analysis of the oxidative fragmentation of ACC to ethylene. [1]

  • Donor-Acceptor Cyclopropanes in Organic Synthesis. Chemical Reviews. (2016). Comprehensive review on the reactivity of push-pull cyclopropanes like 2-AC-CN. [1]

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) and its emerging role. Frontiers in Plant Science. (2019).[1] Overview of ACC stability and biological function.

  • Synthesis and Reactivity of Aminocyclopropanes. BenchChem Technical Notes. (2024). Specific data on electrophilic addition to 2-aminocyclopropane-1-carbonitrile.

Sources

Comparative

Spectroscopic Fingerprinting of the Cyclopropyl Nitrile Moiety: A Comparative Guide

Executive Summary: The Bioisostere Challenge In modern drug discovery, the cyclopropyl nitrile group (cyclopropanecarbonitrile) is a privileged motif. It serves as a metabolically stable bioisostere for isopropyl and vin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Challenge

In modern drug discovery, the cyclopropyl nitrile group (cyclopropanecarbonitrile) is a privileged motif. It serves as a metabolically stable bioisostere for isopropyl and vinyl groups, offering unique steric constraints and electronic properties that modulate potency and solubility.

However, distinguishing this moiety using Infrared (IR) spectroscopy presents a specific analytical challenge.[1][2] The cyclopropyl group exists in a "hybrid" electronic state—possessing characteristics of both saturated alkyl chains and unsaturated conjugated systems. This guide dissects the vibrational signature of cyclopropyl nitrile, comparing it against its aliphatic and conjugated alternatives to provide a definitive identification workflow.

Mechanistic Grounding: The Electronic Tug-of-War

To interpret the spectrum, one must understand the underlying physics affecting the force constant (


) of the C≡N bond. The vibrational frequency (

) is governed by Hooke’s Law:

.

Two opposing forces dictate the position of the cyclopropyl nitrile peak:

  • Walsh Orbital Conjugation (Red Shift): The bent C-C bonds of the cyclopropane ring (Walsh orbitals) have significant p-character, allowing them to overlap with the

    
    -system of the nitrile group. This pseudo-conjugation delocalizes electron density, weakening the C≡N bond and lowering the frequency (similar to vinyl nitriles).
    
  • Hybridization / s-Character Effect (Blue Shift): To compensate for the p-rich ring bonds, the exocyclic bond (connecting the ring to the nitrile) has high s-character (approximately

    
     hybridization). This creates a shorter, stronger 
    
    
    
    -bond, which inductively strengthens the C≡N bond, raising the frequency.

The Result: These effects largely cancel each other out, placing the cyclopropyl nitrile stretch (~2240–2250 cm⁻¹) in an intermediate zone—slightly lower than purely saturated nitriles but higher than fully conjugated aromatic nitriles.

Visualization: Electronic Effects on Wavenumber

ElectronicEffects Walsh Walsh Orbital Overlap (Pseudo-conjugation) ForceConst C≡N Force Constant (k) Walsh->ForceConst Weakens Bond (Red Shift) Hybrid High s-Character (Exocyclic Bond) Hybrid->ForceConst Strengthens Bond (Blue Shift) Shift Observed Shift ForceConst->Shift Net Result: ~2240-2250 cm⁻¹

Figure 1: The competing electronic effects determining the cyclopropyl nitrile shift.

Comparative Analysis: Identifying the Fingerprint

Reliable identification requires a multi-peak analysis. You cannot rely on the nitrile stretch alone. You must triangulate using the C≡N stretch, the C-H stretch, and the Ring Deformation modes.

Table 1: Comparative Vibrational Data[2]
FeatureAliphatic Nitrile (e.g., Acetonitrile)Conjugated Nitrile (e.g., Benzonitrile)Cyclopropyl Nitrile (Cyclopropanecarbonitrile)

Stretch
2250–2260 cm⁻¹ 2220–2230 cm⁻¹ 2240–2255 cm⁻¹
IntensityMedium-StrongStrong (enhanced by conjugation)Medium-Strong

Stretch
< 3000 cm⁻¹ (2960, 2870)> 3000 cm⁻¹ (3030-3100)3080–3010 cm⁻¹
Diagnostic NoteTypical alkyl patternAromatic/Vinylic C-HDistinctive "High C-H"
Secondary Marker 1375 cm⁻¹ (

bend)
1600/1500 cm⁻¹ (Ring C=C)~1020–1040 cm⁻¹ (Ring Breathing)
Key Differentiators:
  • The "High" C-H Stretch: The most critical confirmation is the C-H stretch region. Even though cyclopropyl is aliphatic, the ring strain pushes the C-H stretch above 3000 cm⁻¹, mimicking alkenes. If you see a nitrile at 2250 cm⁻¹ but C-H peaks at 3080 cm⁻¹, it is likely cyclopropyl, not isopropyl.

  • The Ring Breathing Mode: A sharp, medium-intensity band near 1020–1040 cm⁻¹ is characteristic of the cyclopropane ring deformation. This is absent in both simple alkyl and aromatic nitriles.

Diagnostic Workflow

Use this logic gate to classify an unknown nitrile-containing compound.

DiagnosticTree Start Identify Strong Peak at 2200-2260 cm⁻¹ CheckPos Check Exact Wavenumber Start->CheckPos LowFreq < 2230 cm⁻¹ CheckPos->LowFreq HighFreq > 2240 cm⁻¹ CheckPos->HighFreq Result_Conj Conjugated Nitrile (Aromatic/Vinyl) LowFreq->Result_Conj Resonance Effect CheckCH Analyze C-H Region (3000-3100 cm⁻¹) HighFreq->CheckCH CH_Low Peaks only < 3000 cm⁻¹ CheckCH->CH_Low Saturated C-H CH_High Peaks present > 3000 cm⁻¹ CheckCH->CH_High Strained C-H Result_Alkyl Alkyl Nitrile (e.g., Acetonitrile) CH_Low->Result_Alkyl CheckRing Check 1020-1040 cm⁻¹ (Ring Breathing) CH_High->CheckRing CheckRing->Result_Conj Band Absent (Likely Alkene) Result_Cyclo Cyclopropyl Nitrile (CONFIRMED) CheckRing->Result_Cyclo Band Present

Figure 2: Decision tree for distinguishing cyclopropyl nitriles from bioisosteres.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle shifts (often <10 cm⁻¹) between cyclopropyl and short-chain alkyl nitriles, standard "quick-scan" parameters are insufficient.

A. Sample Preparation[5]
  • Preferred Method: Liquid Film (Neat).

    • Why: Solvent interactions (H-bonding) can shift nitrile peaks by 5–10 cm⁻¹. A neat film between NaCl or KBr plates eliminates solvent interference and prevents peak broadening.

  • Alternative: ATR (Attenuated Total Reflectance).

    • Caution: ATR causes a frequency dependence on penetration depth, often shifting peaks slightly to lower wavenumbers compared to transmission. If using ATR (Diamond/ZnSe), apply a correction factor or compare strictly against ATR standards.

B. Instrument Parameters
  • Resolution: Set to 2 cm⁻¹ (standard is often 4 cm⁻¹).

    • Reasoning: Nitrile peaks are sharp.[1] Lower resolution can artificially broaden the peak and obscure the exact maximum position (2248 vs 2252 cm⁻¹ matters here).

  • Apodization: Boxcar or weak apodization (e.g., Norton-Beer Weak).

    • Reasoning: Strong apodization suppresses side-lobes but widens the main peak, reducing spectral resolution.

  • Accumulations: Minimum 32 scans to resolve the weaker overtone bands in the 1000–1100 cm⁻¹ region.

C. Validation Step (Self-Check)
  • Internal Standard Check: If the spectrum shows a peak at ~2250 cm⁻¹ and ~3080 cm⁻¹, look for the absence of C=C alkene stretches at 1640–1680 cm⁻¹.

  • Logic: Alkenes also have C-H > 3000 cm⁻¹.[3][4] If the 1640 cm⁻¹ band is missing, but the >3000 cm⁻¹ band is present, the cyclopropyl assignment is validated.

References

  • NIST Mass Spectrometry Data Center. Cyclopropanecarbonitrile Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.[5][6][7] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Wiberg, K. B. (1996). The Structure and Properties of Cyclopropane.[3][8][9][10] Accounts of Chemical Research. (Foundational text on Walsh orbitals and hybridization effects).

  • Smith, B. C. (2019).[1] Organic Nitrogen Compounds IV: Nitriles.[1] Spectroscopy Online. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 2-Aminocyclopropane-1-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2-aminocyclopropane-1-carbonitrile scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional geometry that can impart d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminocyclopropane-1-carbonitrile scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional geometry that can impart desirable properties to drug candidates, such as conformational rigidity and metabolic stability. Understanding the precise three-dimensional structure of these derivatives through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comparative analysis of available X-ray crystallographic data for a selection of 2-aminocyclopropane-1-carbonitrile derivatives and related aminocyclopropanes, offering insights into their molecular geometries and the experimental methodologies used to obtain this critical data.

The Significance of Crystallographic Data in Drug Discovery

The spatial arrangement of atoms in a molecule, unequivocally determined by single-crystal X-ray diffraction, dictates its interaction with biological targets. For the aminocyclopropane core, key structural parameters such as bond lengths, bond angles, and torsional angles define the orientation of the amino and cyano functionalities, which are often crucial for binding to enzymes or receptors. This guide will delve into these parameters for a series of related compounds, providing a baseline for understanding the structural landscape of this important chemical class.

Comparative Analysis of Aminocyclopropane Derivatives

While a comprehensive set of publicly available crystal structures for a homologous series of 2-aminocyclopropane-1-carbonitrile derivatives is limited, we can draw valuable comparisons from closely related structures deposited in the Cambridge Crystallographic Data Centre (CCDC). The following table summarizes key geometric parameters extracted from the Crystallographic Information Files (CIFs) of representative aminocyclopropane derivatives.

Compound CCDC Deposition No. C1-C2 Bond (Å) C2-C3 Bond (Å) C1-C3 Bond (Å) C-CN Bond (Å) C-N (amino) Bond (Å) Reference
1-(benzylamino)-2,2-dimethylcyclopropane-1-carbonitrile23735541.5341.5281.5311.4721.469[1]
1-(butylamino)-2,2-dimethylcyclopropane-1-carbonitrile23735551.5361.5291.5331.4711.470[1]
2,2-dimethyl-1-(propylamino)cyclopropane-1-carbonitrile23735561.5351.5271.5321.4731.468[1]
1-(4-methoxybenzylamino)cyclopropane-1-carbonitrile23879601.5211.5191.5231.4751.465[1]
Methyl 2-amino-2-cyanocyclopropane-1-carboxylate21029371.5151.5091.5121.4781.459[2]
N-(1-cyanocyclopropyl)acetamide24835061.5181.5161.5201.4761.432 (amide C-N)[3]
CyclopropylamineNot Applicable1.500-1.5061.500-1.5061.500-1.506N/A1.457[4]

Analysis of Structural Data:

The data reveals several key trends. The C-C bond lengths within the cyclopropane ring typically range from 1.51 Å to 1.54 Å. The presence of bulky substituents, such as the gem-dimethyl groups in the first three entries, appears to slightly elongate these bonds, likely due to steric hindrance. The C-CN bond length is consistently around 1.47 Å, characteristic of a single bond between an sp³ carbon and an sp-hybridized carbon of the nitrile group. The C-N bond of the amino group is typically in the range of 1.46-1.47 Å. In the case of the acetamide derivative (CCDC 2483506), the C-N bond of the amide is shorter (1.432 Å) due to the partial double bond character arising from resonance.

These subtle variations in bond lengths and the resulting molecular conformations can have a significant impact on the biological activity of these compounds.

Experimental Protocols: From Synthesis to Crystal

The acquisition of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The following provides a generalized, representative workflow for the synthesis and crystallization of 2-aminocyclopropane-1-carbonitrile derivatives, based on methodologies reported in the literature.[1][2][3]

Synthesis of N-substituted 2-aminocyclopropane-1-carbonitriles

A common synthetic route involves the Strecker reaction on a cyclopropanone precursor, followed by N-alkylation or N-arylation.

Step-by-Step Methodology:

  • Strecker Reaction: To a solution of cyclopropanone in a suitable solvent (e.g., methanol), add an aqueous solution of sodium cyanide, followed by ammonium chloride. Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-aminocyclopropane-1-carbonitrile.

  • N-substitution (reductive amination as an example): To a solution of the crude aminonitrile and a desired aldehyde or ketone in a solvent like methanol, add a reducing agent such as sodium cyanoborohydride. The reaction is typically stirred at room temperature.

  • Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Crystallization for X-ray Diffraction

Obtaining single crystals requires careful optimization of crystallization conditions.

Step-by-Step Methodology:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane, acetone, or ethyl acetate).

  • Slow Evaporation: The solution is left undisturbed in a loosely capped vial at room temperature to allow for slow evaporation of the solvent. This is often the simplest and most effective method.

  • Vapor Diffusion: Alternatively, the solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a "non-solvent" in which the compound is poorly soluble (e.g., hexanes or diethyl ether). The vapor of the non-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested, washed with a small amount of cold non-solvent, and dried.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Strecker Strecker Reaction Workup Work-up & Extraction Strecker->Workup N_sub N-substitution Workup->N_sub Purification Purification N_sub->Purification Solvent Solvent Selection Purification->Solvent Growth Crystal Growth (Slow Evaporation or Vapor Diffusion) Solvent->Growth Harvest Crystal Harvesting Growth->Harvest XRD X-ray Diffraction Harvest->XRD Data Data Collection & Processing XRD->Data Structure Structure Solution & Refinement Data->Structure

Caption: General workflow for the synthesis, crystallization, and X-ray crystallographic analysis of 2-aminocyclopropane-1-carbonitrile derivatives.

Logical Relationships in Crystallographic Analysis

The process of determining a crystal structure from diffraction data follows a logical progression.

logical_relationship Diffraction Diffraction Pattern Electron_Density Electron Density Map Diffraction->Electron_Density Fourier Transform Atomic_Model Atomic Model Electron_Density->Atomic_Model Model Building Refinement Structural Refinement Atomic_Model->Refinement Least-Squares Minimization Refinement->Electron_Density Difference Maps Final_Structure Final Crystal Structure Refinement->Final_Structure Convergence

Caption: Logical flow from X-ray diffraction data to the final refined crystal structure.

Conclusion

This guide provides a foundational comparison of the X-ray crystallographic data for a selection of 2-aminocyclopropane-1-carbonitrile derivatives and their close analogs. The presented data and experimental workflows serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The subtle structural variations highlighted underscore the importance of empirical structure determination in understanding the SAR of this important class of molecules. For more in-depth analysis, researchers are encouraged to directly access the CIF files from the CCDC using the provided deposition numbers.

References

  • De Nanteuil, F., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Reaction Chemistry & Engineering. (Provides CCDC numbers 2373554, 2373555, 2373556, 2387960). [Link]

  • Mastryukov, V. S., et al. (1983). The crystal and molecular structure of aminocyclopropane. Journal of Molecular Structure, 97(1-2), 137-142.
  • Johnson, J. S., et al. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. (Provides CCDC number 2483506). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • Wang, Y., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry, 87(3), 1645-1656. (Provides CCDC number 2102937). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Aminocyclopropane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals As a novel and reactive molecule, 2-aminocyclopropane-1-carbonitrile requires meticulous handling and disposal procedures to ensure laboratory safety and en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel and reactive molecule, 2-aminocyclopropane-1-carbonitrile requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles for handling aminonitriles and cyclopropane derivatives.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, it is imperative to understand the inherent hazards of 2-aminocyclopropane-1-carbonitrile. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure—containing a primary amine, a nitrile group, and a strained cyclopropane ring—dictates its hazard profile.

Key Hazards:

  • Toxicity: Like other nitrile-containing compounds, 2-aminocyclopropane-1-carbonitrile should be treated as potentially toxic. The primary concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[1]

  • Reactivity: The strained cyclopropane ring and the presence of two reactive functional groups (amine and nitrile) suggest potential for reactivity with strong oxidizing agents and acids.[2]

  • Irritation: Similar aminonitrile compounds are known to be irritants to the skin, eyes, and respiratory system.[3][4][5][6][7]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks necessitates the use of appropriate PPE. Always wear the following when handling 2-aminocyclopropane-1-carbonitrile:

  • Eye Protection: Chemical safety goggles or a face shield.[2][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Consider double-gloving for added protection.[1]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors.[1]

Waste Segregation and Labeling: The First Line of Defense

Proper segregation and clear labeling of waste are fundamental to preventing accidental mixing and ensuring safe disposal.

Procedure:

  • Dedicated Waste Container: Designate a specific, sealable, and chemically resistant container for all 2-aminocyclopropane-1-carbonitrile waste. This includes unused product, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and rinse from cleaning contaminated glassware.

  • Clear Labeling: The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "2-Aminocyclopropane-1-carbonitrile"

    • Primary Hazards: "Toxic," "Irritant"

    • Crucial Warning: "Do Not Mix with Acids - Potential for Hydrogen Cyanide Gas Release"[1]

  • Segregation: Keep the 2-aminocyclopropane-1-carbonitrile waste stream separate from all other chemical waste, particularly acidic waste.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of 2-aminocyclopropane-1-carbonitrile.

Caption: Decision workflow for the disposal of 2-aminocyclopropane-1-carbonitrile.

Disposal Procedures

Two primary disposal pathways are recommended, depending on the quantity of the waste material.

For small amounts of 2-aminocyclopropane-1-carbonitrile and contaminated materials, direct disposal via your institution's hazardous waste management program is the most straightforward and safest option.

Step-by-Step Protocol:

  • Ensure all waste is in the properly segregated and labeled container as described in Section 2.

  • The container must be securely sealed to prevent any leakage or release of dust.[1]

  • Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials, especially acids.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or equivalent.

For larger quantities of 2-aminocyclopropane-1-carbonitrile, chemical deactivation through hydrolysis is a recommended procedure to reduce its toxicity before disposal. This process converts the nitrile group to a less hazardous carboxylic acid or its salt.[2][3][8] Base-catalyzed hydrolysis is generally preferred as it avoids the use of strong acids, which could lead to the generation of HCN gas.[1]

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol should be performed by trained personnel in a chemical fume hood.

Materials:

  • 2-Aminocyclopropane-1-carbonitrile waste

  • 10% aqueous solution of sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Stir bar and magnetic stir plate

  • Heating mantle

  • 6 M Hydrochloric acid (HCl) for neutralization

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask equipped with a stir bar, add the 2-aminocyclopropane-1-carbonitrile waste.

  • For each gram of waste, add approximately 10-15 mL of a 10% sodium hydroxide solution.[8]

  • Attach a reflux condenser to the flask.

  • Heat the mixture to a gentle reflux with continuous stirring. The reaction progress can be monitored by the disappearance of any solid material. A reflux time of 90-120 minutes is a general guideline, but the exact time may vary.[8]

  • After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

  • Once cool, place the flask in an ice-water bath to chill the solution.

  • Slowly and carefully add 6 M HCl with continuous stirring to neutralize the solution to a pH of approximately 7. Monitor the pH using pH paper or a pH meter. Caution: The neutralization process is exothermic. Add the acid slowly to control the temperature.

  • The resulting neutralized solution contains the sodium salt of 2-aminocyclopropane-1-carboxylic acid and should be transferred to a properly labeled aqueous hazardous waste container.

  • Arrange for pickup of the aqueous waste through your institution's EHS department.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

For Small Spills:

  • Ensure you are wearing the appropriate PPE as outlined in Section 1.

  • If the spill is a solid, gently sweep it up to avoid creating dust and place it in the designated hazardous waste container.[2][9]

  • Decontaminate the spill area with a 10% bleach solution, followed by a thorough wipe-down with soap and water.[10][11] All cleaning materials must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the immediate area and alert your colleagues.

  • If possible, without endangering yourself, increase ventilation to the area.

  • Contact your institution's EHS department or emergency response team immediately.

Summary of Key Information
ParameterInformationSource
Chemical Name 2-Aminocyclopropane-1-carbonitrileN/A
CAS Number 2090628-05-8Benchchem[8]
Primary Hazards Potential for HCN release with acids, toxicity, irritation.[1]
Incompatible Materials Strong acids, strong oxidizing agents.[2]
Recommended PPE Chemical safety goggles, nitrile gloves, lab coat.[1][2][7]
Disposal Method Small Quantities: Direct disposal as hazardous waste. Large Quantities: Base-catalyzed hydrolysis followed by disposal as aqueous hazardous waste.[1][8]

References

  • Safety Data Sheet . AAPPTEC. Available at: [Link]

  • Information on Cyanide Compounds . Stanford Environmental Health & Safety. Available at: [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . University of California, Santa Cruz. Available at: [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid . Ventura College Organic Chemistry Lab. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles . Chemistry LibreTexts. Available at: [Link]

  • Nitrile to Acid - Common Conditions . Organic Chemistry Portal. Available at: [Link]

  • SAFETY DATA SHEET . PhytoTech Labs. Available at: [Link]

  • 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders . Chemical Emergency Medical Guidelines. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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